2-Azido-1-(2-hydroxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azido-1-(2-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-5-8(13)6-3-1-2-4-7(6)12/h1-4,12H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXQHEJFDFXVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CN=[N+]=[N-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398564 | |
| Record name | 2-azido-1-(2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67139-49-5 | |
| Record name | NSC405251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-azido-1-(2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Azido-1-(2-hydroxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a robust synthetic route to 2-Azido-1-(2-hydroxyphenyl)ethanone, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the selective alpha-chlorination of 2'-hydroxyacetophenone, followed by nucleophilic substitution with sodium azide. Detailed experimental protocols, quantitative data from analogous reactions, and predicted characterization data for the target compound are provided to facilitate its preparation and identification.
Executive Summary
The synthesis of this compound is achieved through a reliable two-step pathway. The initial step involves the alpha-chlorination of 1-(2-hydroxyphenyl)ethanone to yield the key intermediate, 2-chloro-1-(2-hydroxyphenyl)ethanone. Subsequently, this intermediate undergoes a nucleophilic substitution reaction with sodium azide to afford the final product. This guide offers detailed methodologies for each step, drawing upon established and analogous chemical transformations to ensure a high probability of success.
Synthetic Pathway Overview
The overall synthetic scheme is illustrated below. The process begins with the commercially available 2'-hydroxyacetophenone and proceeds through a chlorinated intermediate to the final azido product.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-chloro-1-(2-hydroxyphenyl)ethanone
The first step is the selective chlorination of the alpha-carbon of 1-(2-hydroxyphenyl)ethanone. A critical consideration in this step is the presence of the unprotected phenolic hydroxyl group, which can potentially react with the chlorinating agent. However, literature on analogous reactions suggests that selective alpha-chlorination can be achieved.
Experimental Protocol:
This protocol is adapted from the synthesis of the analogous compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, which has been reported with high yield[1]. The use of toluene as a solvent is suggested by patent literature to minimize side reactions, such as dichlorination and reaction with the solvent itself, when using sulfuryl chloride with hydroxyacetophenones[2][3].
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Dissolve 1-(2-hydroxyphenyl)ethanone (1.0 eq.) in anhydrous toluene.
-
Reaction: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sulfuryl chloride (1.1 eq.) in anhydrous toluene dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding cold water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-chloro-1-(2-hydroxyphenyl)ethanone.
Quantitative Data (Analogous Reaction):
The following table summarizes the quantitative data for the synthesis of the closely related 2-chloro-1-(3-hydroxyphenyl)ethanone[1].
| Parameter | Value |
| Starting Material | 3-hydroxyacetophenone |
| Chlorinating Agent | Sulfuryl chloride |
| Solvent | Methanol, Ethyl acetate/Dichloromethane |
| Yield | 95% |
Step 2: Synthesis of this compound
The second step involves the conversion of the alpha-chloro ketone to the corresponding alpha-azido ketone via a nucleophilic substitution reaction with sodium azide. This is a standard and efficient transformation.
Experimental Protocol:
This protocol is based on established procedures for the synthesis of similar α-azido ketones.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Dissolve 2-chloro-1-(2-hydroxyphenyl)ethanone (1.0 eq.) in acetonitrile. Add sodium azide (1.5 - 3.0 eq.).
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction can be gently heated if the conversion is slow, but care should be taken as azido compounds can be thermally unstable.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water to quench the reaction. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Quantitative Data (Analogous Reaction):
The table below presents data from the synthesis of a similar compound, 2-azido-1-(4-methylphenyl)ethanone.
| Parameter | Value |
| Starting Material | 2-bromo-1-(4-methylphenyl)ethanone |
| Azidating Agent | Sodium azide |
| Solvent | Acetonitrile |
| Yield | 70% |
Characterization of this compound
As of the writing of this guide, detailed experimental characterization data for this compound is not widely available in the literature. The following table provides predicted and expected analytical data based on its chemical structure and data from analogous compounds.
| Analysis | Expected Results |
| Appearance | Pale yellow solid or oil |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| ¹H NMR | Aromatic protons (multiplets), CH₂ protons adjacent to azide and carbonyl (singlet), and a phenolic OH proton (broad singlet). |
| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon, and the carbon bearing the azide group. |
| IR Spectroscopy | A strong, sharp absorption band for the azide (N₃) stretching vibration is expected around 2100 cm⁻¹[4]. A carbonyl (C=O) stretch and a broad O-H stretch from the phenol will also be present. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Caption: Detailed workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a practical and efficient two-step synthesis for this compound. By providing detailed, adaptable experimental protocols and summarizing relevant quantitative data, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The logical workflow and clear data presentation are intended to streamline the synthetic process and aid in the successful preparation and characterization of this important chemical intermediate.
References
- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
- 3. EP3498687A1 - Improved synthesis of monochlorinated acetophenone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Azido-1-(2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Azido-1-(2-hydroxyphenyl)ethanone is limited in publicly available literature. This guide has been compiled based on the well-documented properties of its precursor, 2-hydroxyacetophenone, and analogous α-azido ketones. The information presented herein, particularly regarding the physicochemical properties and biological activity of the title compound, is largely inferred and should be confirmed through experimental validation.
Introduction
This compound is an organic molecule of interest in synthetic chemistry and drug discovery. As an α-azido ketone, it serves as a versatile intermediate for the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[1][2][3] The presence of both a reactive azide group and a phenolic hydroxyl group suggests potential for diverse chemical modifications and biological interactions. This guide provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic route with detailed experimental protocols, and a discussion of its potential biological significance.
Physicochemical Properties
Table 1: Physicochemical Properties of 2-Hydroxyacetophenone and Related Compounds
| Property | 2-Hydroxyacetophenone (Precursor) | 2-Azido-1-(2-nitrophenyl)ethanone (Analogue) | 2-Azido-1-(4-methoxyphenyl)ethanone (Analogue) |
| CAS Number | 118-93-4[4][5] | 35947-93-4[6] | Not specified |
| Molecular Formula | C₈H₈O₂[4][7] | C₈H₆N₄O₃[6] | C₉H₉N₃O₂[8] |
| Molecular Weight | 136.15 g/mol [4][7] | 206.16 g/mol [6] | 191.19 g/mol [8] |
| Appearance | Not specified | Solid[6] | Solid[8] |
| Melting Point | 4-6 °C[9] | 61-63 °C[6] | Not specified |
| Boiling Point | 213 °C at 717 mmHg[10] | Not specified | Not specified |
| Solubility | Soluble in alcohol. Water solubility: 7571 mg/L at 25 °C (estimated)[10] | Not specified | Not specified |
| Density | 1.131 g/mL[9] | Not specified | Not specified |
Based on these related compounds, this compound is predicted to be a solid at room temperature with a molecular formula of C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . Its solubility is expected to be moderate in polar organic solvents.
Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves a two-step process starting from 2-hydroxyacetophenone: α-bromination followed by nucleophilic substitution with an azide salt.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyacetophenone (1.0 eq.) in acetonitrile.
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To the stirred solution, add N-bromosuccinimide (1.4 eq.) and a catalytic amount of p-toluenesulfonic acid (1.5 eq.).
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Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-Bromo-1-(2-hydroxyphenyl)ethanone (1.0 eq.) in acetonitrile in a round-bottom flask with a magnetic stirrer.
-
Carefully add sodium azide (3.0 eq.) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
After the reaction is complete, quench the reaction by adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The final product can be purified by column chromatography.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Potential Biological Significance and Applications
While no specific biological activities have been reported for this compound, the presence of the azide functional group is significant. Organic azides are known to exhibit a range of biological effects, and their incorporation into molecules can modulate cytotoxicity.[11][12][13] The azide group can also participate in bioorthogonal "click" chemistry reactions, making it a valuable tool for chemical biology applications.
α-Azido ketones are valuable precursors for the synthesis of various heterocyclic compounds, including 1,2,3-triazoles, which have shown a wide array of pharmacological activities such as anti-HIV, antitumor, and antibacterial properties.[1]
Potential Research Workflow
Caption: A potential workflow for the investigation of this compound.
Conclusion
This compound represents a molecule with significant synthetic potential, primarily as a building block for more complex, biologically active heterocyclic compounds. Although direct experimental data on its properties and activity are scarce, this guide provides a solid foundation for researchers by outlining its inferred characteristics and a detailed, plausible synthetic route. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological profile of this compound and its derivatives, which could pave the way for new discoveries in medicinal chemistry and drug development.
References
- 1. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses and transformations of α-azido ketones and related derivatives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2-azido-1-(2-nitrophenyl)ethanone|lookchem [lookchem.com]
- 7. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]
- 8. 2-azido-1-(4-methoxy-phenyl)-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 2'-hydroxyacetophenone, 118-93-4 [thegoodscentscompany.com]
- 11. Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, antiviral activity, cytotoxicity and cellular pharmacology of l-3′-azido-2′,3′-dideoxypurine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Core Mechanism of Action of 2-Azido-1-(2-hydroxyphenyl)ethanone
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-Azido-1-(2-hydroxyphenyl)ethanone. To date, no detailed studies elucidating its biological activities, associated signaling pathways, or quantitative efficacy have been published.
While direct information on the target molecule is unavailable, research on structurally related hydroxyacetophenone derivatives provides insights into the potential pharmacological activities of this class of compounds. This guide summarizes the known biological effects of these related molecules to offer a potential framework for future investigation into the activities of this compound.
Antimicrobial and Antifungal Activities of Hydroxyacetophenone Derivatives
Derivatives of the core 2-hydroxyacetophenone structure have demonstrated notable antimicrobial and antifungal properties. These findings suggest that this compound could be explored for similar applications.
A study on 1-(2,4-dihydroxyphenyl) ethanone derivatives showed their potential as antifungal agents against a panel of five phytopathogenic fungi.[1] Two compounds, in particular, exhibited broad-spectrum inhibition of mycelial growth with IC50 values ranging from 16 to 36 µg/mL.[1] The structure-activity relationship analysis indicated that an α,β-unsaturated ketone moiety was crucial for their fungicidal action.[1]
Furthermore, other synthesized hydroxyacetophenone derivatives have been reported to possess good antibacterial activity, although their antifungal effects were limited.[2] Azo-flavones and azo-flavanones derived from o-hydroxyacetophenone have also been synthesized and evaluated for their antimicrobial properties, with some showing significant effects against gram-negative bacteria.[3]
Cytotoxic and Cell Cycle Arrest Properties
A derivative of 2-hydroxyacetophenone, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, has been investigated for its cytotoxic effects on human colon adenocarcinoma cells (HT-29).[4] This compound was found to induce cell cycle arrest in the G1/G0 phase, suggesting a potential role as an anticancer agent.[4]
Enzyme Inhibition
Bis-Schiff bases derived from 2,4-dihydroxyacetophenone have been synthesized and identified as potent inhibitors of phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3).[5] Several of these compounds displayed excellent inhibitory activity, with some exceeding the potency of the standard inhibitor, suramin.[5] This highlights the potential for hydroxyacetophenone derivatives to act as modulators of key enzymatic pathways.
Summary and Future Directions
The existing body of research on hydroxyacetophenone derivatives points towards a range of potential biological activities, including antimicrobial, antifungal, cytotoxic, and enzyme-inhibiting properties. However, it is crucial to emphasize that these are properties of related molecules and not of this compound itself.
The presence of the azido group in this compound introduces a chemical functionality that could significantly alter its biological profile compared to the derivatives discussed. The azido group can participate in various chemical reactions, including "click chemistry" (cycloadditions), and can be reduced to an amino group, potentially leading to a different spectrum of biological targets and mechanisms of action.
References
- 1. Natural products as sources of new fungicides (II): antiphytopathogenic activity of 2,4-dihydroxyphenyl ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Framework for the Analysis of 2-Azido-1-(2-hydroxyphenyl)ethanone: A Computational Chemistry Whitepaper
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical document outlines a comprehensive theoretical framework for the in-depth computational analysis of 2-Azido-1-(2-hydroxyphenyl)ethanone. As of the date of this publication, dedicated theoretical and computational studies on this specific molecule are not available in the peer-reviewed literature. Consequently, this whitepaper serves as a proactive guide, detailing the requisite computational protocols, expected data outputs, and visualization of workflows necessary to thoroughly characterize the molecule's structural, electronic, and thermodynamic properties. The methodologies presented herein are grounded in established quantum chemical methods, primarily Density Functional Theory (DFT), and are designed to provide a foundational dataset for future research and development, particularly in the context of medicinal chemistry and materials science where azido-phenylethanone derivatives are of growing interest.
Introduction and Rationale
This compound is a molecule of significant interest due to its potential applications as a precursor in the synthesis of various heterocyclic compounds, which are scaffolds of numerous pharmacologically active agents. The presence of the azido group, the carbonyl function, and the hydroxylated phenyl ring imparts a unique combination of chemical reactivity and potential for intermolecular interactions. A thorough understanding of its molecular properties at a quantum mechanical level is crucial for predicting its reactivity, stability, and potential biological activity.
This document proposes a comprehensive theoretical study to elucidate these properties. The data generated from such a study would be invaluable for:
-
Rational Drug Design: Understanding the molecule's shape, charge distribution, and reactive sites to inform the design of novel derivatives with enhanced biological activity.
-
Reaction Mechanism Elucidation: Predicting the course of chemical reactions involving this molecule, such as cycloadditions or reductions.
-
Spectroscopic Characterization: Aiding in the interpretation of experimental spectroscopic data (e.g., IR, Raman, UV-Vis).
Proposed Computational Methodology
The recommended approach for the theoretical study of this compound is based on Density Functional Theory (DFT), a robust and widely used method for its excellent balance of computational cost and accuracy.
Software
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.
Computational Protocol
-
Geometry Optimization: The molecular geometry of this compound will be optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-suited for organic molecules containing heteroatoms. A frequency calculation will be performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Vibrational Analysis: The harmonic vibrational frequencies will be calculated at the same level of theory as the geometry optimization. The results will be used to simulate the infrared (IR) and Raman spectra of the molecule. A scaling factor may be applied to the calculated frequencies to better match experimental data, if available.
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap will be determined to assess the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to identify the electrophilic and nucleophilic sites of the molecule. This provides insights into its intermolecular interaction patterns.
-
Mulliken Atomic Charges: The charge distribution on each atom will be calculated using Mulliken population analysis to understand the local electronic environment within the molecule.
-
-
Thermodynamic Properties: Standard thermodynamic parameters, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, will be calculated at 298.15 K and 1 atm.
Predicted Data Presentation
The quantitative results from the proposed computational study would be organized into the following tables for clarity and ease of comparison.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C1-C2 | [value] |
| C2-O1 | [value] | |
| C2-C3 | [value] | |
| C3-N1 | [value] | |
| N1-N2 | [value] | |
| N2-N3 | [value] | |
| C1-C6 | [value] | |
| C6-O2 | [value] | |
| Bond Angles | O1=C2-C1 | [value] |
| O1=C2-C3 | [value] | |
| C2-C3-N1 | [value] | |
| C3-N1-N2 | [value] | |
| N1-N2-N3 | [value] | |
| Dihedral Angle | O1=C2-C1-C6 | [value] |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Wavenumber (cm⁻¹, scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| O-H stretch | [value] | [value] | [value] |
| C-H (aromatic) stretch | [value] | [value] | [value] |
| C=O stretch | [value] | [value] | [value] |
| N₃ asymmetric stretch | [value] | [value] | [value] |
| N₃ symmetric stretch | [value] | [value] | [value] |
| C-N stretch | [value] | [value] | [value] |
| C-C (aromatic) stretch | [value] | [value] | [value] |
Table 3: Electronic and Quantum Chemical Parameters
| Parameter | Value (unit) |
| HOMO Energy | [value] eV |
| LUMO Energy | [value] eV |
| HOMO-LUMO Energy Gap (ΔE) | [value] eV |
| Ionization Potential (I) | [value] eV |
| Electron Affinity (A) | [value] eV |
| Electronegativity (χ) | [value] |
| Chemical Hardness (η) | [value] |
| Chemical Softness (S) | [value] |
| Electrophilicity Index (ω) | [value] |
| Dipole Moment | [value] D |
Table 4: Calculated Thermodynamic Properties
| Property | Value |
| Zero-point vibrational energy | [value] kcal/mol |
| Enthalpy (H) | [value] Hartree |
| Gibbs Free Energy (G) | [value] Hartree |
| Entropy (S) | [value] cal/mol·K |
Visualization of Molecular Structure and Workflow
Visual representations are critical for understanding complex molecular data and computational processes. The following diagrams are generated using the DOT language to illustrate the molecular structure and the proposed workflow.
discovery and history of 2-Azido-1-(2-hydroxyphenyl)ethanone
An In-depth Technical Guide to 2-Azido-1-(2-hydroxyphenyl)ethanone: Synthesis, Characterization, and Scientific Context
Abstract
This technical guide provides a comprehensive overview of this compound, a potentially valuable but not extensively documented organic compound. Due to the absence of direct literature on its discovery and history, this document focuses on a proposed synthetic pathway, detailed experimental protocols derived from analogous compounds, and a summary of its expected chemical properties. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a foundational understanding and practical approach to the synthesis and study of this molecule.
Introduction and Historical Context
While a specific history for the discovery of this compound is not present in the scientific literature, its structural components and the reactions used for its synthesis have a rich history. The core structure, 2'-hydroxyacetophenone, is a well-known organic compound, and its synthesis via the Fries rearrangement, first reported in 1908, is a classic named reaction in organic chemistry. The introduction of the azide functional group via nucleophilic substitution of an α-haloketone is also a fundamental and widely used transformation in synthetic organic chemistry, with roots in the late 19th and early 20th centuries.
The interest in α-azido ketones stems from their versatility as synthetic intermediates. They are precursors to a variety of nitrogen-containing heterocycles, such as triazoles, and can undergo various transformations, including the Schmidt rearrangement and reduction to amino ketones. The presence of the ortho-hydroxyl group in the target molecule adds another layer of functionality, allowing for potential intramolecular reactions and the formation of chelates with metal ions.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2'-hydroxyacetophenone. The proposed synthetic workflow is as follows:
-
α-Bromination of 2'-Hydroxyacetophenone: The first step involves the selective bromination of the methyl group of 2'-hydroxyacetophenone to yield 2-bromo-1-(2-hydroxyphenyl)ethanone.
-
Azidation of 2-Bromo-1-(2-hydroxyphenyl)ethanone: The second step is the nucleophilic substitution of the bromine atom with an azide group by reacting the α-bromoketone with sodium azide.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis. These are based on established procedures for similar compounds.
Step 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone
This protocol is adapted from a general procedure for the bromination of 2'-hydroxyacetophenone.[1]
Materials:
-
2'-Hydroxyacetophenone
-
Potassium bromide (KBr)
-
30% Hydrogen peroxide (H₂O₂)
-
70% Perchloric acid (HClO₄)
-
Deionized water
-
Round-bottomed flask (50 mL)
-
Magnetic stirrer
Procedure:
-
To a 50 mL round-bottomed flask equipped with a magnetic stirrer, add 2'-hydroxyacetophenone (10 mmol).
-
Dissolve potassium bromide (40 mmol) in 20 mL of deionized water and add it to the flask. Stir the mixture at room temperature.
-
Slowly add 30% hydrogen peroxide (4 mmol) to the reaction mixture.
-
Add a catalytic amount of a Vanadium(V) complex (e.g., 0.01 mmol) followed by 70% perchloric acid (4 mmol).
-
Cool the reaction mixture to 0°C and stir for 10 minutes.
-
Allow the mixture to warm to room temperature and continue stirring.
-
Add an additional 4 mmol of 70% perchloric acid every 10 minutes for a total of three additions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent evaporation.
-
The crude product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of 2-azido-1-(4-methylphenyl)ethanone.[2]
Materials:
-
2-Bromo-1-(2-hydroxyphenyl)ethanone
-
Sodium azide (NaN₃)
-
Acetonitrile
-
Round-bottomed flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-Bromo-1-(2-hydroxyphenyl)ethanone (1.0 equiv.) in acetonitrile in a round-bottomed flask.
-
Cool the reaction mixture to room temperature.
-
Add sodium azide (3.0 equiv.) to the stirred mixture.
-
Continue stirring the reaction mixture for 2 to 3 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
To quench the reaction, add ice-cold water.
-
Extract the product with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate it under vacuum to obtain the crude product.
-
Purify the crude product by flash silica gel chromatography (e.g., using a mixture of ethyl acetate and hexane as the eluent) to afford the final product.
Caption: Detailed experimental workflow for the synthesis of the target compound.
Physicochemical and Spectral Data
| Property | 2'-Hydroxyacetophenone | This compound (Expected) |
| Molecular Formula | C₈H₈O₂ | C₈H₇N₃O₂ |
| Molecular Weight | 136.15 g/mol [3] | 177.16 g/mol |
| Appearance | Pale yellow liquid | Likely a solid |
| Melting Point | 4-6 °C | Not available |
| Boiling Point | 213 °C | Not available |
| Key IR Absorptions | ~3000-3400 cm⁻¹ (O-H), ~1650 cm⁻¹ (C=O) | ~3000-3400 cm⁻¹ (O-H), ~2100 cm⁻¹ (N₃) , ~1650 cm⁻¹ (C=O) |
| ¹H NMR (Expected) | - | Aromatic protons, a singlet for the -CH₂- group adjacent to the azide, and a broad singlet for the phenolic -OH. |
| ¹³C NMR (Expected) | - | Carbonyl carbon, aromatic carbons, and a carbon attached to the azide group. |
| Mass Spectrometry | m/z 136 (M⁺), 121 (M-CH₃)[3] | Expected molecular ion peak and fragmentation patterns corresponding to the loss of N₂ and other fragments. |
Potential Applications and Future Research
Given the functionalities present in this compound, it holds potential in several areas of chemical research:
-
Heterocyclic Synthesis: The α-azido ketone moiety is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, such as 1,2,3-triazoles through "click" chemistry.
-
Medicinal Chemistry: The 2-hydroxyphenyl ethanone scaffold is found in some biologically active molecules. The introduction of an azide group provides a handle for further functionalization or for use in bioorthogonal chemistry.
-
Photoreactive Probes: Azido compounds can be photolabile. This property could be explored for the development of photoaffinity labels or caged compounds.
Future research should focus on the successful synthesis and full characterization of this compound. Investigating its reactivity, exploring its utility in the synthesis of novel heterocyclic systems, and evaluating its potential biological activity would be valuable next steps.
Conclusion
While the are not documented, a viable synthetic route can be proposed based on well-established chemical transformations. This technical guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to synthesize and characterize this compound. The versatile chemical functionalities of the target molecule suggest that it could be a valuable building block in organic synthesis and medicinal chemistry, warranting further investigation.
References
Uncharted Territory: The Biological Activity of 2-Azido-1-(2-hydroxyphenyl)ethanone Remains Undiscovered
A comprehensive review of scientific literature reveals a significant gap in the current understanding of the biological activities of 2-Azido-1-(2-hydroxyphenyl)ethanone. Despite its structural similarity to compounds with known pharmacological effects, this particular molecule has not been the subject of published biological investigation. Therefore, a detailed technical guide on its bioactivity, including quantitative data, experimental protocols, and pathway analyses, cannot be constructed at this time.
While direct data on this compound is absent, the broader family of hydroxyacetophenones, to which it belongs, has been a fertile ground for the discovery of various biological activities. This suggests that this compound could be a candidate for future research.
For instance, various derivatives of 2'-hydroxyacetophenone have demonstrated a range of pharmacological properties. These include anti-inflammatory, analgesic, antimicrobial, and even cytotoxic effects against cancer cell lines. The core 2-hydroxyphenyl ethanone scaffold is a recurring motif in compounds that exhibit these activities.
Furthermore, related structures such as 2'-hydroxychalcones, which share the 2-hydroxyphenyl ketone moiety, have been investigated for their potential as acetylcholinesterase inhibitors and antioxidants.[1][2] Other research has explored hydroxyacetophenone-tetrazole hybrids for their antimicrobial properties.[3]
The absence of data on this compound presents an opportunity for novel research. Future investigations could explore its potential in several areas, including but not limited to:
-
Antimicrobial Activity: Given the known antimicrobial effects of other hydroxyacetophenone derivatives.
-
Enzyme Inhibition: The structural features might lend themselves to interactions with various enzymatic targets.
-
Cytotoxicity: The azido group could potentially be leveraged for pro-drug strategies or targeted therapies.
To initiate the biological evaluation of this compound, a general workflow could be proposed.
Proposed workflow for the biological evaluation of this compound.
Until such studies are conducted and their results published, the biological activity of this compound remains a matter of speculation. Researchers and drug development professionals are encouraged to consider this compound as a potential starting point for new discovery programs.
References
- 1. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
An In-depth Technical Guide to the Solubility of 2-Azido-1-(2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Azido-1-(2-hydroxyphenyl)ethanone. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document outlines a generalized experimental protocol for determining its solubility in various solvents. Furthermore, it presents available solubility information for the closely related parent compound, 2'-Hydroxyacetophenone, to offer a preliminary estimation of its solubility profile.
I. Introduction to this compound
This compound is an organic compound of interest in synthetic chemistry and potentially in the development of novel therapeutic agents. Its structure, featuring an azide group and a hydroxyphenyl moiety, suggests a moderate polarity that will influence its solubility in different solvent systems. Understanding its solubility is a critical first step in its application for synthesis, purification, and formulation in drug discovery processes.
II. Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The presence of the polar hydroxyl (-OH) and azide (-N3) groups suggests potential solubility in polar protic and aprotic solvents. The aromatic phenyl ring and the ethanone backbone introduce nonpolar characteristics, which may allow for some solubility in less polar organic solvents.
III. General Experimental Protocol for Solubility Determination
Objective: To determine the qualitative and quantitative solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents:
-
Water (polar protic)
-
Ethanol (polar protic)
-
Methanol (polar protic)
-
Acetone (polar aprotic)
-
Dimethyl sulfoxide (DMSO) (polar aprotic)
-
N,N-Dimethylformamide (DMF) (polar aprotic)
-
Dichloromethane (nonpolar)
-
Hexane (nonpolar)
-
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Qualitative Solubility Assessment:
-
Add approximately 10 mg of this compound to a small test tube.[2]
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake or vortex the mixture for 1-2 minutes.
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Equilibrium Solubility Method):
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and place them in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant using a syringe filter compatible with the solvent.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility in units such as mg/mL or mol/L.
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: A flowchart outlining the key steps in the experimental determination of a compound's solubility.
IV. Solubility Data of 2'-Hydroxyacetophenone (Parent Compound)
While not the target compound, solubility data for 2'-Hydroxyacetophenone (1-(2-hydroxyphenyl)ethanone) can provide a useful, albeit approximate, reference. The azide group in this compound is expected to slightly increase polarity compared to the methyl group in the parent compound.
A product information sheet for 2'-Hydroxyacetophenone indicates its solubility in several organic solvents.[6]
| Solvent | Solubility (approx. mg/mL) |
| Ethanol | 11 |
| DMSO | 20 |
| Dimethyl formamide (DMF) | 16 |
Note: This data is for 2'-Hydroxyacetophenone and should be used as an estimation only for this compound.
V. Conclusion
The solubility of this compound is a crucial parameter for its effective use in research and development. Although specific quantitative data is not currently available in the public domain, this guide provides a robust experimental framework for its determination. The qualitative predictions and the solubility data of the parent compound, 2'-Hydroxyacetophenone, suggest that polar organic solvents are likely to be effective in dissolving this compound. Researchers are encouraged to perform the described experimental protocols to obtain precise solubility data for their specific applications.
References
Methodological & Application
Application Notes and Protocols: 2-Azido-1-(2-hydroxyphenyl)ethanone as a Photolabile Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photolabile protecting groups (PPGs), or "caging" groups, are essential tools in chemical biology and drug development, enabling the precise spatial and temporal control of bioactive molecules. The 2-hydroxyphenacyl (oHP) scaffold has emerged as a promising photoremovable protecting group for carboxylates and sulfonates, releasing the protected substrate upon irradiation. This document provides detailed application notes and protocols for the use of a novel derivative, 2-Azido-1-(2-hydroxyphenyl)ethanone , as a photolabile protecting group.
While direct literature on this specific azide derivative is emerging, its application is proposed based on the well-documented photochemistry of the parent 2-hydroxyphenacyl (oHP) and the closely related 4-hydroxyphenacyl (pHP) protecting groups. The introduction of the azido group offers a versatile handle for further chemical modifications, such as click chemistry, thereby expanding its potential applications in bioconjugation and targeted drug delivery.
These notes provide a proposed synthesis for this compound, protocols for its attachment to and cleavage from a model carboxylic acid, and a summary of the photochemical properties of analogous compounds to serve as a benchmark for experimental design.
Data Presentation: Photochemical Properties of Analogous Hydroxyphenacyl Protecting Groups
The following tables summarize the key photochemical parameters for the parent 2-hydroxyphenacyl (oHP) and the isomeric 4-hydroxyphenacyl (pHP) protecting groups to provide a comparative basis for the application of the 2-azido derivative.
Table 1: Quantum Yields of Disappearance for Hydroxyphenacyl Esters
| Protecting Group | Substrate | Solvent System | Quantum Yield (Φ) | Citation |
| 2-Hydroxyphenacyl (oHP) | Benzoate | H₂O/CH₃CN (1:1) | Value not specified | [1] |
| 2-Hydroxyphenacyl (oHP) | Acetate | H₂O/CH₃CN (7:3) | Value not specified | [1] |
| 2-Hydroxyphenacyl (oHP) | Methanesulfonate | H₂O/CH₃CN (1:1) | Value not specified | [1] |
| 4-Hydroxyphenacyl (pHP) | Phosphate Esters | 300-350 nm | 0.38 ± 0.04 | [2] |
| 4-Hydroxyphenacyl (pHP) | GABA | Unbuffered H₂O | Varies with substituent | [3] |
| 4-Hydroxyphenacyl (pHP) | GABA | Buffered CH₃CN/H₂O | Varies with pH and substituent | [3] |
Table 2: Excited State Properties of Hydroxyphenacyl Protecting Groups
| Protecting Group | Property | Value | Solvent/Conditions | Citation |
| 2-Hydroxyphenacyl (oHP) | Reactive State | Triplet State | - | [1][4] |
| 2-Hydroxyphenacyl (oHP) | Triplet State Lifetime (τ) | ~1 ns or less | 95% H₂O/CH₃CN | [1] |
| 4-Hydroxyphenacyl (pHP) | Reactive State | Triplet State | Neutral pH | [5] |
| 4-Hydroxyphenacyl (pHP) | Reactive State | Singlet State | Basic pH (deprotonated) | [5] |
| 4-Hydroxyphenacyl (pHP) | Rate of Release | ~10⁷ s⁻¹ | - | [2] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This two-step protocol is based on established methods for the synthesis of α-azido ketones.
Step 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone
-
Materials: 2'-Hydroxyacetophenone, N-Bromosuccinimide (NBS), p-Toluenesulfonic acid, Acetonitrile.
-
Procedure:
-
Dissolve 1.0 equivalent of 2'-hydroxyacetophenone in acetonitrile in a round-bottom flask.
-
Add 1.5 equivalents of p-toluenesulfonic acid and 1.4 equivalents of N-bromosuccinimide to the stirred mixture.
-
Heat the solution to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
The crude 2-bromo-1-(2-hydroxyphenyl)ethanone can be used in the next step, or purified by column chromatography.
-
Step 2: Synthesis of this compound
-
Materials: 2-Bromo-1-(2-hydroxyphenyl)ethanone, Sodium Azide (NaN₃), Acetonitrile, Water.
-
Procedure:
-
To the cooled reaction mixture from Step 1, add 3.0 equivalents of sodium azide.
-
Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction by adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Protocol 2: Protection ("Caging") of a Carboxylic Acid
This protocol describes the esterification of a carboxylic acid with the this compound protecting group.
-
Materials: Carboxylic acid of interest, this compound, a suitable base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)), a suitable solvent (e.g., Acetone or Acetonitrile).
-
Procedure:
-
Dissolve 1.0 equivalent of the carboxylic acid in the chosen solvent.
-
Add 1.0 equivalent of the base to the solution.
-
Add 1.0 equivalent of this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, filter off any precipitated salts.
-
Remove the solvent under reduced pressure.
-
Purify the resulting "caged" ester by column chromatography.
-
Protocol 3: Photolytic Deprotection ("Uncaging")
This protocol outlines the general procedure for the light-induced release of the protected substrate.
-
Materials: Caged substrate, appropriate buffered solvent (e.g., phosphate buffer in an aqueous/organic co-solvent mixture to ensure solubility).
-
Apparatus: A suitable light source with a wavelength output in the near-UV range (e.g., a mercury lamp with appropriate filters or a laser emitting at ~350-370 nm). The 2-hydroxyphenacyl moiety absorbs below 370 nm[1][4].
-
Procedure:
-
Prepare a solution of the caged compound in the chosen buffered solvent. The concentration should be optimized based on the extinction coefficient of the compound and the path length of the irradiation vessel.
-
Transfer the solution to a quartz cuvette or other UV-transparent reaction vessel.
-
Irradiate the sample with the light source. The duration of irradiation will depend on the light intensity, quantum yield of the caged compound, and the desired extent of uncaging.
-
Monitor the progress of the deprotection reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), by observing the disappearance of the starting material and the appearance of the released substrate.
-
Visualizations
References
- 1. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyphenacyl ester: a new photoremovable protecting group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. pH-dependent ultrafast photodynamics of p-hydroxyphenacyl: deprotonation accelerates the photo-uncaging reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-Azido-1-(2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and application of 2-Azido-1-(2-hydroxyphenyl)ethanone, a versatile bifunctional molecule. Its azide group allows for facile modification via "click chemistry," while the hydroxyphenyl moiety can be exploited for further chemical transformations or as a photo-cleavable linker. These properties make it a valuable tool in chemical biology, drug discovery, and materials science for applications such as bioconjugation, target identification, and the development of novel delivery systems.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process starting from the commercially available 2'-Hydroxyacetophenone. The first step involves the alpha-bromination of the ketone, followed by nucleophilic substitution with sodium azide.
Experimental Protocol: Synthesis of this compound
Materials:
-
2'-Hydroxyacetophenone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Acetonitrile (ACN)
-
Sodium azide (NaN3)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alpha-Bromination:
-
To a solution of 2'-Hydroxyacetophenone (1.0 eq) in acetonitrile, add p-Toluenesulfonic acid (1.5 eq) and N-Bromosuccinimide (1.4 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 1-2 hours), cool the reaction mixture to room temperature.
-
-
Azidation:
-
To the cooled reaction mixture containing the alpha-bromo intermediate, add sodium azide (3.0 eq).
-
Stir the mixture at room temperature for an additional 2-3 hours.
-
Quench the reaction by adding ice-cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel.
-
Expected Data:
The following table summarizes the expected physicochemical and spectroscopic data for this compound.
| Property | Expected Value |
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.0 (m, 4H, Ar-H), 5.0 (s, 1H, OH), 4.5 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195 (C=O), 160 (C-OH), 135-118 (Ar-C), 55 (CH₂-N₃) |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~2100 (N₃), ~1680 (C=O) |
| Mass Spec (ESI-MS) | m/z: 178.06 [M+H]⁺ |
Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is an ideal substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction allows for the efficient and specific formation of a stable triazole linkage between the azide-functionalized molecule and an alkyne-containing target.
Experimental Protocol: CuAAC Ligation to an Alkyne-Modified Peptide
Materials:
-
This compound
-
Alkyne-modified peptide (e.g., Propargylglycine-containing peptide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of the alkyne-modified peptide in deionized water.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
PBS buffer (to a final volume of 100 µL)
-
Alkyne-modified peptide (to a final concentration of 100 µM)
-
This compound (to a final concentration of 200 µM)
-
THPTA (to a final concentration of 500 µM)
-
CuSO₄·5H₂O (to a final concentration of 100 µM)
-
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour.
-
-
Analysis:
-
The reaction progress and formation of the triazole-linked product can be monitored by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Representative Quantitative Data for CuAAC Reaction:
| Parameter | Value |
| Reactant Concentrations | |
| Azide Compound | 200 µM |
| Alkyne Peptide | 100 µM |
| Catalyst Concentrations | |
| CuSO₄ | 100 µM |
| Sodium Ascorbate | 5 mM |
| THPTA | 500 µM |
| Reaction Conditions | |
| Temperature | Room Temperature (25°C) |
| Time | 1 hour |
| Expected Yield | > 90% |
Visualizations
Synthesis Workflow
Caption: Synthetic scheme for this compound.
Click Chemistry Experimental Workflow
Caption: Workflow for CuAAC using this compound.
References
Application Notes and Protocols for the Derivatization of 2-Azido-1-(2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and derivatization of 2-Azido-1-(2-hydroxyphenyl)ethanone, a versatile building block for various applications, particularly in drug discovery and bioconjugation. The protocols detailed below are based on established chemical principles and published methodologies for analogous compounds.
Introduction
This compound is an organic compound featuring an azide group, which makes it an ideal substrate for bioorthogonal "click chemistry" reactions. Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and specific formation of stable 1,2,3-triazole linkages. This reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse molecular libraries for drug screening and the development of targeted therapeutics. The presence of a hydroxyl group on the phenyl ring offers a potential site for further functionalization or can influence the biological activity of the resulting triazole derivatives.
Triazoles, the primary products of the derivatization of this compound, are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3][4][5]
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the commercially available 2'-hydroxyacetophenone. The first step involves the bromination of the acetyl group, followed by the substitution of the bromine with an azide group.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone
This protocol is adapted from established methods for the bromination of acetophenones.[6][7][8]
Materials:
-
2'-Hydroxyacetophenone
-
Potassium bromide (KBr)
-
30% Hydrogen peroxide (H₂O₂)
-
Vanadium(V) complex (e.g., Vanadyl acetylacetonate)
-
70% Perchloric acid (HClO₄)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottomed flask (50 mL)
-
Ice bath
Procedure:
-
In a 50 mL round-bottomed flask equipped with a magnetic stirrer, add 2'-hydroxyacetophenone (10 mmol).
-
Dissolve potassium bromide (40 mmol) in 20 mL of deionized water and add it to the flask. Stir the mixture at room temperature.
-
Slowly add 30% hydrogen peroxide (4 mmol) to the reaction mixture.
-
Add the Vanadium(V) complex (0.01 mmol) and 70% perchloric acid (4 mmol) to the flask.
-
Cool the reaction mixture to 0°C using an ice bath and continue stirring for 10 minutes.
-
While maintaining stirring, add an additional portion of 70% perchloric acid (4 mmol) every 10 minutes for a total of three additions.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Further purification can be achieved by column chromatography.
Step 2: Synthesis of this compound
This protocol is based on the nucleophilic substitution of the bromo-intermediate with sodium azide, a common method for the synthesis of organic azides.[9]
Materials:
-
2-Bromo-1-(2-hydroxyphenyl)ethanone
-
Sodium azide (NaN₃)
-
Acetonitrile
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottomed flask
Procedure:
-
Dissolve 2-Bromo-1-(2-hydroxyphenyl)ethanone (1.0 equiv.) in acetonitrile in a round-bottomed flask.
-
To the stirred mixture, add sodium azide (3.0 equiv.).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding ice-cold water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography.
Physicochemical and Spectroscopic Data
The following table summarizes key data for the starting material and the intermediate. Expected data for the final product are inferred from similar compounds.[10][11][12]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected IR Peaks (cm⁻¹) |
| 1-(2-Hydroxyphenyl)ethanone | C₈H₈O₂ | 136.15 | Colorless to light yellow liquid | ~3300-3000 (O-H), ~1680 (C=O) |
| 2-Bromo-1-(2-hydroxyphenyl)ethanone | C₈H₇BrO₂ | 215.04 | Crystalline solid | ~3300-3000 (O-H), ~1680 (C=O), ~600-500 (C-Br) |
| This compound | C₈H₇N₃O₂ | 177.16 | Expected to be a solid or oil | ~3300-3000 (O-H), ~2100 (N₃ stretch), ~1680 (C=O) |
Application: Derivatization via Click Chemistry for Drug Discovery
The primary application of this compound is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize a library of 1,2,3-triazole derivatives. These derivatives can then be screened for various biological activities.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for the CuAAC reaction which can be adapted for specific alkynes and target applications.[13][14][15]
Materials:
-
This compound
-
A terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent (e.g., a mixture of water and t-butanol, or DMSO)
-
Nitrogen or Argon gas source
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.0-1.2 equiv.) in the chosen solvent system.
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
Prepare an aqueous solution of copper(II) sulfate (e.g., 0.1 M).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Add the sodium ascorbate solution (0.1-0.2 equiv.) to the reaction mixture, followed by the copper(II) sulfate solution (0.01-0.05 equiv.).
-
Stir the reaction at room temperature. The reaction is often complete within 1-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction or precipitation, followed by purification using column chromatography.
Application: Bioconjugation
The azide functionality of this compound allows for its conjugation to biomolecules that have been modified to contain an alkyne group. This is a powerful tool for labeling proteins, nucleic acids, and other biological macromolecules.
Potential Biological Activities of Derived Triazoles
The following table summarizes potential biological activities of 1,2,3-triazole derivatives, providing a rationale for screening libraries synthesized from this compound.
| Biological Activity | Description | Key Molecular Targets (Examples) |
| Antibacterial | Inhibition of bacterial growth or killing of bacteria. | Enzymes involved in cell wall synthesis, DNA gyrase. |
| Antifungal | Inhibition of fungal growth or killing of fungi. | Ergosterol biosynthesis pathway enzymes (e.g., lanosterol 14α-demethylase). |
| Anti-inflammatory | Reduction of inflammation. | Cyclooxygenase (COX) enzymes, lipoxygenase (LOX). |
| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis. | Kinases, tubulin, topoisomerases. |
Note: The specific activity and potency of a derivative will depend on the nature of the substituent introduced via the alkyne. High-throughput screening is necessary to identify lead compounds.
Conclusion
This compound is a valuable and versatile chemical tool. Its straightforward synthesis and reactivity in click chemistry reactions make it an ideal starting point for the generation of diverse chemical libraries for drug discovery and a useful reagent for bioconjugation applications. The protocols and information provided herein serve as a guide for researchers to explore the potential of this compound in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. 2-Bromo-2′-hydroxyacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. tu-dresden.de [tu-dresden.de]
- 14. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: Catalytic Applications Involving 2-Hydroxyacetophenone in Heterocyclic Synthesis
Introduction
While direct catalytic applications of 2-Azido-1-(2-hydroxyphenyl)ethanone are not extensively documented in the current literature, its parent scaffold, 1-(2-hydroxyphenyl)ethanone (also known as 2'-hydroxyacetophenone), is a versatile and pivotal precursor in the catalytic synthesis of a wide array of biologically significant flavonoids, such as flavanones and chromones. These heterocyclic compounds are recognized for their broad pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This document provides detailed application notes and protocols for key catalytic systems that utilize 2'-hydroxyacetophenone or its derivatives for the synthesis of these important molecules.
Catalytic Synthesis of Flavanones
Flavanones are a major class of flavonoids, and their synthesis often proceeds through the intermediacy of 2'-hydroxychalcones, which are formed by the Claisen-Schmidt condensation of 2'-hydroxyacetophenone with various aldehydes. The subsequent intramolecular cyclization of the chalcone is a key step that can be catalyzed by various methods.
Palladium(II)-Catalyzed Oxidative Cyclization for Flavanone Synthesis
A modern and efficient method for flavanone synthesis involves the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. This approach offers a divergent route to both flavones and flavanones from a common intermediate.
Experimental Protocol: Palladium-Catalyzed Synthesis of Flavanone (4a) [1][2]
-
Preparation of the 2'-Hydroxydihydrochalcone Intermediate (1a): The starting 2'-hydroxydihydrochalcone is typically prepared by the catalytic hydrogenation of the corresponding 2'-hydroxychalcone, which is synthesized from 2'-hydroxyacetophenone and a suitable benzaldehyde.
-
Reaction Setup: In a reaction vessel, combine the 2'-hydroxydihydrochalcone (1.0 equiv.), Pd(TFA)₂ (10 mol%), and Cu(OAc)₂ (1.0 equiv.) in DMSO (0.1 M).
-
Reaction Conditions: The mixture is stirred at 100 °C under an Argon atmosphere for 15 hours.
-
Work-up: After cooling, 2 N HCl (20 mL) and ethyl acetate (10 mL) are added, and the mixture is stirred at 100 °C for 24 hours.
-
Purification: The product is then extracted with an organic solvent, dried, and purified by column chromatography to yield the flavanone.
Quantitative Data for Palladium-Catalyzed Flavanone Synthesis [2]
| Product | R¹ | R² | R³ | R⁴ | Yield (%) |
| 4a | H | H | H | H | 79 |
| 4b | H | H | H | 4-F | 75 |
| 4c | H | H | H | 4-Cl | 78 |
| 4d | H | H | H | 4-OH | 55 |
| 4e | H | H | H | 4-OMe | 71 |
| 4f | H | H | H | 2-OMe | 65 |
| 4g | H | H | H | 3,4-diOMe | 76 |
| 4h | 4'-OMe | H | H | H | 68 |
Logical Workflow for Palladium-Catalyzed Flavanone Synthesis
Iodine-Mediated Oxidative Cyclization for Flavone Synthesis
A widely used and effective method for the synthesis of flavones (the oxidized counterpart of flavanones) from 2'-hydroxychalcones involves an oxidative cyclization reaction mediated by iodine in DMSO.
Experimental Protocol: Iodine-Mediated Synthesis of Flavones [3][4]
-
Chalcone Synthesis: The required 2'-hydroxychalcone is prepared via Claisen-Schmidt condensation of 2'-hydroxyacetophenone and a substituted aromatic aldehyde using a base like NaOH or KOH.
-
Reaction Setup: The synthesized chalcone is dissolved in dimethyl sulfoxide (DMSO).
-
Reaction Conditions: A catalytic amount of iodine (I₂) is added to the solution, and the mixture is refluxed. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold water.
-
Purification: The precipitated solid is filtered, washed with sodium thiosulfate solution to remove excess iodine, and then recrystallized to afford the pure flavone.
Quantitative Data for Iodine-Mediated Flavone Synthesis [3]
| Product | R | Yield (%) |
| 2A | H | 72 |
| 2B | 4-OH | 59 |
| 2C | 4-OCH₃ | 75 |
| 2D | 3,4-diOCH₃ | 78 |
| 2E | 4-F | 68 |
| 2F | 4-Cl | 74 |
| 2G | 4-Br | 68 |
Signaling Pathway for Iodine-Mediated Flavone Synthesis
Catalytic Synthesis of Chromones
Chromones, isomeric to flavones, are another important class of oxygen-containing heterocycles. Their synthesis can also be achieved from 2'-hydroxyacetophenone through different catalytic routes.
Microwave-Assisted Synthesis of Chroman-4-ones
Chroman-4-ones, the saturated analogs of chromones, can be efficiently synthesized from 2'-hydroxyacetophenones and aldehydes under microwave irradiation, which significantly reduces reaction times.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Pentylchroman-4-one (1b) [5]
-
Reaction Setup: To a solution of 2'-hydroxyacetophenone (8.31 mmol) in ethanol (0.4 M), add hexanal (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv).
-
Microwave Irradiation: The reaction mixture is heated by microwave irradiation at 160-170 °C for 1 hour.
-
Work-up: After cooling, the mixture is diluted with CH₂Cl₂ and washed successively with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Purification: The organic phase is dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to give the desired chroman-4-one.
Quantitative Data for Microwave-Assisted Chroman-4-one Synthesis [5]
| Product | Starting Acetophenone | Aldehyde | Yield (%) |
| 1b | 2'-hydroxyacetophenone | Hexanal | 55 |
| 1d | 3',5'-dimethyl-2'-hydroxyacetophenone | Hexanal | 17 |
Experimental Workflow for Microwave-Assisted Chroman-4-one Synthesis
The catalytic transformations of 2'-hydroxyacetophenone and its derivatives provide efficient and versatile routes to flavanones, flavones, and chromones. The protocols detailed herein highlight key methodologies, including palladium catalysis, iodine mediation, and microwave assistance, that are of significant interest to researchers in medicinal chemistry and drug development. These methods allow for the synthesis of a diverse library of flavonoid compounds for further biological evaluation.
References
- 1. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. Synthesis of Flavones From 2-Hydroxy Acetophenone and Aromatic Aldehyde Derivatives by Conventional Methods and Green Chemistry Approach [scite.ai]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Azido-1-(2-hydroxyphenyl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and synthetic protocols for 2-Azido-1-(2-hydroxyphenyl)ethanone, a versatile intermediate in medicinal chemistry. Due to the limited direct literature on this specific compound, the following information is based on established synthetic methodologies for related α-azido ketones and the known biological activities of 2-hydroxyacetophenone derivatives.
Introduction
This compound is a bifunctional molecule incorporating both a reactive azide group at the alpha-position to a ketone and a phenolic hydroxyl group. This unique combination of functional groups makes it a valuable building block for the synthesis of diverse heterocyclic compounds and a potential scaffold for the development of novel therapeutic agents. The α-azido ketone moiety serves as a precursor for the construction of nitrogen-containing heterocycles, most notably 1,2,3-triazoles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The 2-hydroxyacetophenone core is a known pharmacophore found in molecules with a range of biological activities, including antimicrobial, antioxidant, and receptor-modulating properties.
Potential Medicinal Chemistry Applications
The chemical architecture of this compound suggests several promising avenues for its application in drug discovery and development:
-
Intermediate for Triazole Synthesis: The primary application of this compound is as a key intermediate in the synthesis of 1,4-disubstituted-1,2,3-triazoles. The azide functionality readily participates in the highly efficient and regioselective CuAAC reaction with a wide variety of terminal alkynes. The resulting triazole-containing 2-hydroxyacetophenone derivatives are of significant interest as potential therapeutic agents, as the 1,2,3-triazole ring is a well-established bioisostere for amide bonds and is present in numerous biologically active compounds.
-
Antimicrobial Agents: Derivatives of 2-hydroxyacetophenone have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. The introduction of a triazole moiety through the azide group could lead to novel compounds with enhanced or broadened antimicrobial spectra.
-
Liver X Receptor (LXR) Modulation: Certain 2-hydroxyacetophenone derivatives have been identified as agonists of Liver X Receptors (LXRα and LXRβ), which are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose metabolism. Agonists of LXR have therapeutic potential for the treatment of atherosclerosis. The this compound scaffold could be elaborated to generate novel LXR modulators.
-
Farnesoid X Receptor (FXR) Antagonism: Hydroxyacetophenone derivatives have also been explored as antagonists of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid homeostasis.[1] FXR antagonists are being investigated for the treatment of various metabolic diseases.
Quantitative Data for Related Compounds
Table 1: Antimicrobial Activity of 2-Hydroxyacetophenone Derivatives
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| 2'-hydroxyacetophenone-tetrazole hybrid (4a) | E. coli | 8 | [2] |
| 2'-hydroxyacetophenone-tetrazole hybrid (4a) | P. aeruginosa | 16 | [2] |
| 2'-hydroxyacetophenone-tetrazole hybrid (5d) | E. coli | 8 | [2] |
| 2'-hydroxyacetophenone-tetrazole hybrid (5d) | P. aeruginosa | 16 | [2] |
| Pyrazoline derivative of 2'-hydroxy-4'-methoxy acetophenone (22) | E. faecalis | 32 | [3] |
| Pyrazoline derivative of 5'-chloro-2'-hydroxy acetophenone (24) | E. faecalis | 32 | [3] |
Table 2: LXR Agonist Activity of a 2-Hydroxyacetophenone Derivative
| Compound | Assay | EC50 (nM) | Efficacy | Reference |
| LXRβ Agonist (-)-56 | GAL-4 Luciferase Assay | 1.1 | Not Reported | [4] |
Experimental Protocols
The following protocols are proposed based on established synthetic methods for α-azido ketones. Researchers should adapt and optimize these procedures as needed.
Protocol 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone (Intermediate)
This protocol describes the α-bromination of 2-hydroxyacetophenone, a necessary precursor for the subsequent azidation step.
Materials:
-
2-Hydroxyacetophenone
-
Copper(II) Bromide (CuBr₂)
-
Ethyl Acetate
-
Chloroform
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-hydroxyacetophenone (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform, add copper(II) bromide (2.2 eq).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper salts.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The crude 2-bromo-1-(2-hydroxyphenyl)ethanone can be purified by recrystallization from a suitable solvent such as methanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol outlines the nucleophilic substitution of the bromide in 2-bromo-1-(2-hydroxyphenyl)ethanone with an azide group.
Materials:
-
2-Bromo-1-(2-hydroxyphenyl)ethanone
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF) or Acetone
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Sodium Sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-bromo-1-(2-hydroxyphenyl)ethanone (1.0 eq) in DMF or acetone in a round-bottom flask.
-
Add sodium azide (1.5 - 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding cold deionized water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and avoid contact with acids and metals.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential LXR signaling pathway modulated by 2-hydroxyacetophenone derivatives.
References
- 1. Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. turkjps.org [turkjps.org]
- 4. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Azido-1-(2-hydroxyphenyl)ethanone Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and subsequent reactions of 2-Azido-1-(2-hydroxyphenyl)ethanone. This compound is a valuable intermediate in the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established chemical transformations and provide a framework for the laboratory-scale preparation and derivatization of this key building block.
Section 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 2'-hydroxyacetophenone. The first step involves the α-bromination of the ketone, followed by a nucleophilic substitution with sodium azide.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from methodologies for the synthesis of similar azido-ketone compounds.[1][2]
Materials:
-
2'-Hydroxyacetophenone
-
Acetonitrile (CH₃CN)
-
p-Toluenesulfonic acid (p-TsOH)
-
N-Bromosuccinimide (NBS)
-
Sodium azide (NaN₃)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
α-Bromination:
-
In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq.) in acetonitrile.
-
To the stirred solution, add p-toluenesulfonic acid (1.5 eq.) and N-bromosuccinimide (1.4 eq.).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
-
Azidation:
-
To the cooled mixture containing the intermediate 2-bromo-1-(2-hydroxyphenyl)ethanone, carefully add sodium azide (3.0 eq.) in portions.
-
Stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Quench the reaction by adding ice-cold water.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with diethyl ether (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash silica gel chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Data Summary for Synthesis
| Reagent/Parameter | Molar Ratio (eq.) | Key Conditions | Purpose |
| 2'-Hydroxyacetophenone | 1.0 | Starting material | Carbonyl source |
| p-Toluenesulfonic acid | 1.5 | Reflux in acetonitrile | Acid catalyst for enolization |
| N-Bromosuccinimide (NBS) | 1.4 | Reflux in acetonitrile | Brominating agent |
| Sodium Azide (NaN₃) | 3.0 | Room temperature, 2-3 hours | Azide source for nucleophilic substitution |
| Solvent | - | Acetonitrile | Reaction medium |
| Purification | - | Flash chromatography (EtOAc/Hexane) | Isolation of the final product |
Section 2: Intramolecular Cyclization to Benzofuran-3(2H)-one
A significant reaction of this compound is its intramolecular cyclization to form benzofuran-3(2H)-one. This transformation can be initiated thermally or photochemically, proceeding through a nitrene intermediate which is then trapped by the ortho-hydroxyl group. This reaction is a powerful method for the construction of the benzofuranone core, a scaffold present in many biologically active molecules.[3][4][5]
Proposed Reaction Pathway
Caption: Proposed pathway for the cyclization of this compound.
Protocol 2: Thermal Intramolecular Cyclization
Materials:
-
This compound
-
High-boiling point solvent (e.g., Toluene, Xylene, or Diphenyl ether)
-
Standard laboratory glassware for reflux
-
Nitrogen or Argon inert atmosphere setup
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in a suitable high-boiling solvent (e.g., Toluene).
-
The concentration should be relatively dilute to minimize intermolecular side reactions.
-
-
Thermal Cyclization:
-
Heat the solution to reflux. The decomposition of the azide and subsequent cyclization will occur, with the evolution of nitrogen gas.
-
Monitor the reaction by TLC for the disappearance of the starting material. The reaction time will depend on the solvent and temperature (typically several hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to isolate the pure benzofuran-3(2H)-one.
-
Data Summary for Cyclization
| Parameter | Condition | Purpose | Expected Outcome |
| Temperature | Reflux | To induce thermal decomposition of the azide | Formation of nitrene |
| Solvent | Toluene or Xylene | High-boiling, inert reaction medium | - |
| Atmosphere | Inert (N₂ or Ar) | To prevent oxidation and side reactions | - |
| Product | - | Benzofuran-3(2H)-one | Moderate to good yield |
These protocols provide a foundational guide for the synthesis and application of this compound in synthetic chemistry. Researchers are encouraged to optimize the reaction conditions based on their specific substrates and desired outcomes. The versatility of the azido group and the strategic placement of the hydroxyl function make this molecule a powerful tool for the construction of complex and potentially bioactive compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Azido-1-(2-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Azido-1-(2-hydroxyphenyl)ethanone.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, which typically proceeds via the bromination of 2'-hydroxyacetophenone to form 2-bromo-1-(2-hydroxyphenyl)ethanone, followed by nucleophilic substitution with an azide source.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of 2-bromo-1-(2-hydroxyphenyl)ethanone (Intermediate) | 1. Inactive brominating agent (e.g., old NBS).2. Suboptimal reaction conditions.3. Impure starting material (2'-hydroxyacetophenone). | 1. Use freshly recrystallized N-bromosuccinimide (NBS) or a new bottle of bromine.2. Vary the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC).3. Purify the starting material before use. |
| Formation of multiple spots on TLC during bromination | 1. Over-bromination (dibromination).2. Side reactions involving the hydroxyl group. | 1. Use stoichiometric amounts of the brominating agent. Add the brominating agent slowly and at a low temperature.2. Consider protecting the hydroxyl group prior to bromination, although this adds extra steps to the synthesis. |
| Low yield of this compound (Final Product) | 1. Incomplete reaction.2. Decomposition of the azide product.3. Wet solvent or reagents. | 1. Increase the reaction time and/or temperature. The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve yields.2. Azides can be unstable; avoid excessive heat and exposure to strong acids or bases during workup and purification.[1]3. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Difficulty in purifying the final product | 1. Co-elution with starting material or byproducts.2. Instability of the product on silica gel. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).2. Minimize the time the product is on the column. Running the column at a lower temperature may also help. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common method involves a two-step process. First, 2'-hydroxyacetophenone is brominated to yield 2-bromo-1-(2-hydroxyphenyl)ethanone. This intermediate is then reacted with an azide salt, such as sodium azide, to produce the final product.
Q2: What are some common brominating agents for the first step?
A2: N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile is frequently used.[2][3][4][5] Another option is using elemental bromine in a solvent like chloroform or acetic acid.[6]
Q3: What solvents are suitable for the azidation step?
A3: Polar aprotic solvents such as acetonitrile[2][3][4][5] or dimethylformamide (DMF) are commonly used for the reaction of the bromo-intermediate with sodium azide.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the consumption of the starting material and the formation of the product in both the bromination and azidation steps.[2][3][4][5]
Q5: Are there any specific safety precautions I should take?
A5: Yes. Brominating agents are corrosive and toxic; they should be handled in a fume hood with appropriate personal protective equipment (PPE). Sodium azide is highly toxic and can form explosive compounds, especially with heavy metals or under acidic conditions. Always handle sodium azide with extreme care and follow all safety protocols for its use and disposal. The final azide product may also be thermally unstable.
dot
Caption: General synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone
This protocol is adapted from the synthesis of similar bromoacetophenones.[6]
-
Dissolution: Dissolve 2'-hydroxyacetophenone (1 equivalent) in a suitable solvent such as chloroform or acetonitrile in a round-bottom flask.
-
Addition of Brominating Agent: While stirring, slowly add N-bromosuccinimide (1.05 equivalents) or a solution of bromine (1 equivalent) in the same solvent. The addition should be done at a controlled temperature, typically 0 °C to room temperature.
-
Reaction: Stir the mixture for the required time (typically 1-5 hours), monitoring the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol is based on procedures for analogous azido ketones.[2][3][4][5]
-
Dissolution: Dissolve 2-bromo-1-(2-hydroxyphenyl)ethanone (1 equivalent) in an anhydrous polar aprotic solvent like acetonitrile or DMF in a round-bottom flask.
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Addition of Azide: Add sodium azide (1.5-3 equivalents) to the solution.
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Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-4 hours. Monitor the reaction progress by TLC.
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Workup: After the reaction is complete, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
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Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product can be purified by flash column chromatography on silica gel.
| Parameter | 2-Bromo-1-(2-hydroxyphenyl)ethanone | This compound (Predicted) |
| Molecular Formula | C8H7BrO2 | C8H7N3O2 |
| Molecular Weight | 215.04 g/mol | 177.16 g/mol |
| Appearance (Predicted) | Colorless to slightly yellow solid[7] | Yellowish solid or oil |
| Melting Point | 44-48 °C[7] | Not available |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Azido-1-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Azido-1-(4-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
Technical Support Center: Purification of 2-Azido-1-(2-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Azido-1-(2-hydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is flash column chromatography on silica gel.[1] This technique is well-suited for separating the desired product from starting materials, reagents, and byproducts.
Q2: What are the potential impurities I might encounter?
A2: Potential impurities can include unreacted starting materials such as 2-hydroxyacetophenone or the corresponding halo-acetophenone precursor, as well as side products from the azidation reaction. Positional isomers of the parent hydroxyphenyl ethanone could also be present from the starting material.[2] Additionally, decomposition of the azide compound can occur, especially if exposed to heat or certain reactive conditions.
Q3: Is this compound stable?
A3: Azido compounds, in general, can be sensitive to heat, light, and acid.[3] It is recommended to handle this compound with care, avoid excessive heating, and store it in a cool, dark place. For long-term storage, an inert atmosphere is advisable.
Q4: Can I use recrystallization for purification?
A4: Recrystallization can be a viable purification method, particularly if the crude product is a solid and the impurities have significantly different solubilities. However, finding a suitable solvent system may require some experimentation. It is crucial to avoid high temperatures during dissolution to prevent decomposition of the azide group.
Troubleshooting Guides
Flash Column Chromatography
Issue 1: The compound is not moving from the baseline on the TLC plate.
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Possible Cause: The solvent system is not polar enough.
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Solution: Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. A typical starting point for similar compounds is a 1/9 to 3/7 v/v ratio of EtOAc/hexane.[1]
Issue 2: The compound runs with the solvent front (Rf close to 1).
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Possible Cause: The solvent system is too polar.
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Solution: Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).
Issue 3: Streaking or tailing of the spot on the TLC plate.
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Possible Cause 1: The compound is acidic due to the phenolic hydroxyl group.
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Solution 1: Add a small amount of a modifier to the eluent, such as a few drops of acetic acid, to suppress the ionization of the hydroxyl group and improve the spot shape.
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Possible Cause 2: The sample is overloaded on the TLC plate.
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Solution 2: Spot a more dilute solution of your crude product on the TLC plate.
Issue 4: No product is recovered from the column.
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Possible Cause: The compound may have decomposed on the silica gel.[4] While silica gel is generally suitable, highly sensitive compounds can sometimes degrade.
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Solution:
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Perform a small-scale stability test by spotting the compound on a TLC plate and letting it sit for a period before eluting to see if degradation occurs.[4]
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Consider using a less acidic stationary phase, such as neutral alumina.
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Ensure the purification is performed relatively quickly to minimize contact time with the stationary phase.
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Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
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Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point.[5]
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Solution:
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Re-heat the solution to redissolve the oil.
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Add a small amount of additional solvent to decrease the saturation.
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Allow the solution to cool more slowly to encourage gradual crystal formation.
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Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
-
Issue 2: No crystals form upon cooling.
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Possible Cause 1: The solution is not sufficiently saturated.
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Solution 1: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
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Possible Cause 2: The cooling process is too rapid.
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Solution 2: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
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Possible Cause 3: The presence of significant impurities is inhibiting crystallization.
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Solution 3: Attempt to purify the crude material by another method, such as column chromatography, before recrystallization.
Issue 3: Poor recovery of the purified product.
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Possible Cause 1: Too much solvent was used for recrystallization.[5]
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Solution 1: Before filtering, cool the solution in an ice bath to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals.
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Possible Cause 2: The compound is significantly soluble in the chosen solvent even at low temperatures.
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Solution 2: Experiment with different solvent systems, including mixed solvents, to find one where the compound has high solubility at high temperatures and low solubility at low temperatures.
Data Presentation
Table 1: Recommended Solvent Systems for Flash Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 7:3) | Low to Medium | Elution of the target compound. The optimal ratio should be determined by TLC.[1] |
| Dichloromethane / Methanol (99:1 to 95:5) | Medium to High | Can be used as an alternative system if separation is not achieved with hexane/ethyl acetate. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of the column eluent or a suitable solvent (e.g., dichloromethane).
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Slurry Loading (Recommended): In a separate flask, add a small amount of silica gel to the dissolved crude product. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This is the "dry load."
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Column Packing:
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Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane/Ethyl Acetate 9:1).
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Pour the slurry into the column and allow the silica to settle, ensuring a flat and uniform bed.
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Add a thin layer of sand on top of the silica bed.
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Loading the Sample: Carefully add the dry load to the top of the sand layer.
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Elution:
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Gently add the eluent to the column, taking care not to disturb the top surface.
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Apply gentle pressure (using a pump or inert gas) to begin the elution process.
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Collect fractions in test tubes.
-
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Technical Support Center: 2-Azido-1-(2-hydroxyphenyl)ethanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Azido-1-(2-hydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route involves a two-step process. First, the starting material, 1-(2-hydroxyphenyl)ethanone, is α-brominated to form 2-bromo-1-(2-hydroxyphenyl)ethanone. This intermediate is then reacted with an azide source, typically sodium azide, to yield the final product, this compound. Due to the reactivity of the phenolic hydroxyl group, a protection/deprotection strategy may be necessary for optimal results.
Q2: Why is my reaction yield consistently low?
A2: Low yields can be attributed to several factors. Incomplete bromination of the starting material is a common issue. Additionally, the phenolic hydroxyl group can lead to side reactions, such as O-alkylation, during the azidation step. Inadequate temperature control and reaction time can also negatively impact the yield. We recommend optimizing the reaction conditions for both the bromination and azidation steps.
Q3: What are the common impurities I should look out for?
A3: Common impurities include unreacted 1-(2-hydroxyphenyl)ethanone, the α-bromo intermediate (2-bromo-1-(2-hydroxyphenyl)ethanone), and potential side products resulting from reactions involving the hydroxyl group. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the presence of these impurities.
Q4: How can I purify the final product?
A4: The crude product can be purified using flash silica gel chromatography. A solvent system of ethyl acetate and hexane is typically effective for separating the desired product from impurities.[1] The progress of the purification can be monitored by TLC.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material (1-(2-hydroxyphenyl)ethanone) | - Inactive brominating agent (e.g., N-bromosuccinimide).- Insufficient reaction temperature or time.- Ineffective catalyst for bromination. | - Use a fresh batch of N-bromosuccinimide.- Gradually increase the reaction temperature and monitor by TLC.- Ensure the appropriate catalyst (e.g., p-toluenesulfonic acid) is used in the correct stoichiometric amount.[1][2][3][4] |
| Multiple spots on TLC after bromination | - Formation of di-brominated product.- Degradation of starting material or product. | - Use a controlled amount of the brominating agent (1.0-1.2 equivalents).- Maintain a stable and appropriate reaction temperature. |
| Low yield in the azidation step | - The hydroxyl group is interfering with the reaction.- Incomplete reaction.- Product degradation. | - Consider protecting the hydroxyl group (e.g., as an acetate or silyl ether) before the bromination and azidation steps, followed by deprotection.- Increase the reaction time and/or temperature for the azidation step and monitor by TLC.- Use a milder base or reaction conditions if product degradation is suspected. |
| Difficulty in purifying the final product | - Close polarity of the product and impurities. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone
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Dissolve 1-(2-hydroxyphenyl)ethanone (1.0 eq.) in a suitable solvent such as acetonitrile in a round-bottom flask.
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Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of p-toluenesulfonic acid (0.1 eq.).
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Stir the reaction mixture at room temperature and monitor the progress by TLC.
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Once the starting material is consumed, quench the reaction with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(2-hydroxyphenyl)ethanone.
Step 2: Synthesis of this compound
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Dissolve the crude 2-bromo-1-(2-hydroxyphenyl)ethanone (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).
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Add sodium azide (1.5 - 2.0 eq.) to the solution.
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Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction by TLC.
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After the reaction is complete, add water to the reaction mixture.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash silica gel chromatography using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Optimization of Azidation Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMSO | 90 | 15 | 76 |
| 2 | Na₂CO₃ | DMSO | 90 | 15 | 65 |
| 3 | Cs₂CO₃ | DMSO | 90 | 15 | 70 |
| 4 | K₃PO₄ | DMSO | 90 | 15 | 50 |
Note: Data presented in this table is illustrative and based on a similar reaction reported in the literature for a different substrate to demonstrate data presentation.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Technical Support Center: 2-Azido-1-(2-hydroxyphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common side reactions, troubleshooting, and experimental protocols associated with 2-Azido-1-(2-hydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route involves a two-step process starting from 2'-hydroxyacetophenone. The first step is the α-bromination of the ketone to form 2-bromo-1-(2-hydroxyphenyl)ethanone. This intermediate is then subjected to a nucleophilic substitution reaction with an azide salt, typically sodium azide, to yield the final product.
Q2: What are the primary side reactions to be aware of during the synthesis and handling of this compound?
A2: The primary side reactions include the formation of α-diones, pyrazines (upon reduction), deazidation to the parent ketone, and intramolecular cyclization to form benzofuran-3(2H)-one. The presence of the ortho-hydroxyl group makes the latter a particularly relevant side reaction for this specific compound.
Q3: How can I minimize the formation of the benzofuran-3(2H)-one byproduct?
A3: The intramolecular cyclization is often base-catalyzed. Therefore, maintaining neutral or slightly acidic conditions during the azidation step and subsequent work-up can help minimize its formation. Careful control of the reaction temperature is also crucial, as higher temperatures can promote this side reaction.
Q4: What are the stability concerns with this compound?
A4: Like many organic azides, this compound should be handled with care as it is potentially thermally unstable and could decompose, especially in the presence of acids or upon heating, leading to the loss of nitrogen gas and the formation of reactive intermediates.[1] It is recommended to store the compound in a cool, dark place and to avoid excessive heat or exposure to strong acids.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete bromination of the starting material. Competing intramolecular cyclization to benzofuran-3(2H)-one. Decomposition of the product during work-up. | Ensure complete conversion of 2'-hydroxyacetophenone to the bromo-intermediate using TLC analysis. Perform the azidation reaction at or below room temperature and under neutral pH. Use mild work-up conditions, avoiding strong acids or bases. |
| Presence of a significant amount of 2'-hydroxyacetophenone in the final product | Incomplete bromination. Deazidation of the product during the reaction or purification. | Increase the reaction time or temperature of the bromination step cautiously. Avoid harsh reducing conditions during work-up or purification. Consider purification by chromatography under mild conditions. |
| Isolation of a significant byproduct with a molecular weight of 134.13 g/mol | This corresponds to benzofuran-3(2H)-one, formed via intramolecular cyclization of the intermediate 2-bromo-1-(2-hydroxyphenyl)ethanone or the final product. | Add the azide reagent at a lower temperature. Consider using a milder base or a buffered system if a base is necessary for the reaction. Minimize the reaction time. |
| Formation of a colored, high molecular weight oil | This may indicate the formation of pyrazines from the dimerization and oxidation of the corresponding α-amino ketone, which can be formed if the azide is reduced in situ. | Ensure that no reducing agents are present in the reaction mixture. Use fresh, high-purity reagents. |
| Product decomposes upon storage | Thermal or light instability. Presence of acidic impurities. | Store the product at low temperatures (e.g., in a refrigerator) and protected from light. Ensure the product is free from acidic residues by washing with a dilute bicarbonate solution during work-up, followed by drying. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for the synthesis of similar α-azido ketones.
Step 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone
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Dissolve 2'-hydroxyacetophenone (1 eq.) in a suitable solvent such as chloroform or ethyl acetate.
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Add a catalytic amount of a protic acid (e.g., a few drops of sulfuric acid or acetic acid).
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Slowly add bromine (1.05 eq.) dropwise to the solution at room temperature while stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, quench the reaction with a dilute solution of sodium thiosulfate to remove excess bromine.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(2-hydroxyphenyl)ethanone. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
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Dissolve the crude 2-bromo-1-(2-hydroxyphenyl)ethanone (1 eq.) in a polar aprotic solvent like acetone or DMF.
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Add sodium azide (1.2-1.5 eq.) portion-wise to the solution at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Upon completion, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Logical Relationship of Potential Side Reactions
References
Technical Support Center: 2-Azido-1-(2-hydroxyphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 2-Azido-1-(2-hydroxyphenyl)ethanone.
Troubleshooting and FAQs
This section addresses specific issues that may be encountered during experimentation with this compound.
Storage and Stability
Q1: My this compound has changed color. Is it still usable?
A1: A color change may indicate decomposition. Organic azides can be sensitive to light and heat, which can lead to the formation of impurities.[1][2][3] It is recommended to perform a purity check (e.g., TLC, NMR) before use. For critical applications, using a fresh, properly stored sample is advised.
Q2: What are the optimal storage conditions for this compound?
A2: Organic azides should be stored in a cool, dark, and well-ventilated area, away from heat sources, light, and shock.[1][2][3] It is recommended to store them at or below room temperature, with some guidelines suggesting storage at -18°C.[1] To minimize the risk of explosion, it is best to store organic azides as solutions (no more than 1M) rather than in their pure form, especially for smaller molecules.[2][3]
Handling and Safety
Q3: I observed gas evolution during my reaction. What should I do?
A3: Gas evolution (nitrogen) is a sign of azide decomposition. This can be triggered by heat, acid, or incompatible metals. Immediately ensure the reaction is under adequate ventilation in a fume hood and remove any heat source. Do not work alone when handling azides.[3]
Q4: Can I use a metal spatula to transfer this compound?
A4: No. Avoid contact with heavy metals such as copper, lead, and barium, as they can form highly shock- and pressure-sensitive metal azides.[1] Use plastic or ceramic spatulas for transferring the compound.
Q5: What solvents are incompatible with this compound?
A5: Never use chlorinated solvents like dichloromethane or chloroform. These can react with azides to form explosively unstable di- and tri-azidomethane.[1][4] Also, avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid.[4]
Experimental Issues
Q6: My reaction is not proceeding as expected. What are some potential issues related to the azide?
A6:
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Decomposition: The azide may have decomposed during storage or in the reaction mixture. Verify the purity of your starting material.
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Incompatibility: Ensure that no incompatible reagents or catalysts (e.g., certain metals, strong acids) are present in your reaction.
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Solubility: The azide may not be fully soluble in the reaction solvent. Consider using a co-solvent. While specific data for this compound is limited, its precursor, 2'-Hydroxyacetophenone, is soluble in ethanol, DMSO, and dimethylformamide.[5]
Q7: How should I purify this compound?
A7: Avoid distillation or sublimation for purification, as the required heat can lead to explosive decomposition.[1] Purification should be limited to methods like extraction and precipitation. Column chromatography may be used with caution for azides that are considered relatively stable.[1]
Quantitative Data
| Property | Value | Compound | Source(s) |
| Molecular Formula | C₈H₈O₂ | 2'-Hydroxyacetophenone | [5] |
| Molecular Weight | 136.15 g/mol | 2'-Hydroxyacetophenone | [5] |
| Appearance | Yellow-orange powder/solid or neat liquid | 2'-Hydroxyacetophenone | [5] |
| Solubility in Ethanol | ~11 mg/mL | 2'-Hydroxyacetophenone | [5] |
| Solubility in DMSO | ~20 mg/mL | 2'-Hydroxyacetophenone | [5] |
| Solubility in DMF | ~16 mg/mL | 2'-Hydroxyacetophenone | [5] |
| Storage Temperature | -20°C | 2'-Hydroxyacetophenone | [5] |
| Recommended Storage | Below room temperature, in the dark | General for Organic Azides | [1][2][3] |
Experimental Protocols
The following is an adapted, general protocol for the synthesis of an azidoacetophenone, based on the synthesis of 2-Azido-1-(4-fluorophenyl)ethanone. This protocol should be performed with extreme caution and all safety measures for handling azides must be strictly followed.
Synthesis of this compound (Adapted Protocol)
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Bromination: Dissolve 1 equivalent of 2'-Hydroxyacetophenone in a suitable solvent such as acetonitrile in a round-bottom flask.
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Add 1.5 equivalents of an acid catalyst (e.g., p-toluenesulfonic acid) and 1.4 equivalents of a brominating agent (e.g., N-bromosuccinimide) to the stirred mixture.
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Heat the solution to reflux for 1-1.5 hours, monitoring the reaction by TLC.
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Azidation: Cool the reaction mixture to room temperature.
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In a well-ventilated fume hood and behind a blast shield, carefully add 3.0 equivalents of sodium azide.
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Stir the reaction for an additional 2-3 hours at room temperature.
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Work-up: Quench the reaction by adding ice-cold water.
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Extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the combined organic layers and dry over anhydrous sodium sulfate.
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Carefully remove the solvent under reduced pressure, avoiding high temperatures.
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Purify the crude product by precipitation or flash chromatography, if deemed safe for the specific compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for experiments.
Caption: Synthesis and handling workflow.
References
- 1. 2-azido-1-(4-methoxy-phenyl)-ethanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Azido-1-[4-(methyloxy)phenyl]ethanone | C9H9N3O2 | CID 10997835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound 2'-Hydroxyacetophenone (FDB010500) - FooDB [foodb.ca]
- 5. Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Synthesis of 2-Azido-1-(2-hydroxyphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Azido-1-(2-hydroxyphenyl)ethanone synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: bromination of 2'-hydroxyacetophenone followed by azidation.
Problem 1: Low Yield of 2-Bromo-1-(2-hydroxyphenyl)ethanone (Intermediate)
Possible Causes and Solutions:
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Incomplete Bromination:
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Solution: Ensure the complete consumption of the starting material, 2'-hydroxyacetophenone, by monitoring the reaction progress using Thin Layer Chromatography (TLC). An insufficient amount of the brominating agent can lead to a mixture of starting material and the desired product, complicating purification and lowering the yield.
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Protocol Reference: A general procedure involves dissolving 2'-hydroxyacetophenone in a suitable solvent like acetic acid, followed by the dropwise addition of bromine. The reaction mixture is typically refluxed for a couple of hours. Another method utilizes potassium bromide, hydrogen peroxide, a vanadium (V) complex, and perchloric acid at room temperature.[1]
-
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Formation of Side Products:
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Cause: Over-bromination or reaction at the aromatic ring can occur.
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Solution: Control the stoichiometry of the brominating agent carefully. Adding the bromine solution dropwise at a controlled temperature can minimize side reactions.
-
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Difficult Purification:
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Solution: After the reaction, pouring the mixture into water and ice can precipitate the product. The crude product can then be filtered and recrystallized from a suitable solvent mixture like hexane-chloroform to obtain pure 2-bromo-1-(2-hydroxyphenyl)ethanone.[1]
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Problem 2: Low Yield of this compound (Final Product)
Possible Causes and Solutions:
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Diminished Reactivity of the Substrate:
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Cause: The presence of the ortho-hydroxyl group on the phenacyl bromide can decrease the rate of nucleophilic substitution by the azide ion. This is attributed to steric hindrance and electronic effects.
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Solution: To enhance the reaction rate, consider using a higher reaction temperature or a longer reaction time. However, be mindful of the thermal stability of the product. The use of a polar aprotic solvent like DMF or DMSO can also accelerate the reaction rate.
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Side Reactions:
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Cause 1: Intramolecular Cyclization: The ortho-hydroxyl group can potentially participate in an intramolecular cyclization reaction, leading to the formation of unwanted byproducts.
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Solution 1: Running the reaction at a lower temperature might suppress this side reaction. Careful control of the reaction pH is also crucial; a neutral to slightly basic medium is generally preferred for the azidation reaction.
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Cause 2: Elimination Reaction: Under strongly basic conditions, elimination of HBr from the starting material can compete with the desired substitution reaction.
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Solution 2: Use a mild base or a salt like sodium azide which acts as the nucleophile without significantly increasing the basicity of the reaction mixture.
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Instability of the Product:
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Cause: α-azido ketones can be thermally sensitive and may decompose at elevated temperatures.
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Solution: Maintain a controlled temperature throughout the reaction and purification process. It is advisable to perform the reaction at room temperature or slightly above and to avoid prolonged heating.
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Inefficient Purification:
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Solution: After quenching the reaction with ice-cold water, the product can be extracted with an organic solvent like diethyl ether. The combined organic layers should be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated under reduced pressure. Further purification can be achieved by column chromatography on silica gel.
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Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route is a two-step process. First, 2'-hydroxyacetophenone is brominated at the alpha-carbon to yield 2-bromo-1-(2-hydroxyphenyl)ethanone. This intermediate is then reacted with an azide salt, typically sodium azide, via nucleophilic substitution to give the final product, this compound.
Q2: What are the key parameters to control for a high yield in the azidation step?
A2: The key parameters to optimize are:
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Reaction Temperature: To balance the reaction rate and the stability of the product, a temperature range of room temperature to 50 °C is generally recommended.
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Reaction Time: The reaction should be monitored by TLC to determine the point of completion, which can range from a few hours to overnight.
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Solvent: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are often used to facilitate the nucleophilic substitution.
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Stoichiometry of Sodium Azide: An excess of sodium azide (typically 1.5 to 3 equivalents) is used to drive the reaction to completion.
Q3: What are the expected spectroscopic characteristics of this compound?
A3:
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Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the azide group (N₃) is expected around 2100 cm⁻¹. Other significant peaks would include a carbonyl (C=O) stretch around 1680 cm⁻¹ and a broad O-H stretch for the phenolic hydroxyl group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A singlet for the methylene protons (CH₂) adjacent to the azide and carbonyl groups, and aromatic protons showing characteristic splitting patterns. The phenolic proton will appear as a broad singlet.
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¹³C NMR: Resonances for the carbonyl carbon, the carbon bearing the azide group, and the aromatic carbons.
-
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, several safety precautions are crucial:
-
Bromine and Brominating Agents: Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, as it can generate toxic hydrazoic acid gas. Also, avoid contact with metal spatulas and equipment.
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Organic Solvents: Use flammable organic solvents with care and away from ignition sources.
-
Product Stability: Be aware of the potential thermal instability of the final α-azido ketone product.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of α-Azido Ketones.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-(4-Fluorophenyl)ethanone | p-TsOH, NBS, then NaN₃ | Acetonitrile | Reflux, then RT | 1-1.5, then 2-3 | - | [2] |
| 1-p-Tolylethanone | p-TsOH, NBS, then NaN₃ | Acetonitrile | Reflux, then RT | 1-1.5, then 2-3 | 70 | [3] |
| α-diazo-p-acetoxyacetophenone | NH₄OAc | H₂O:MeOH (1:4) | 50 | 4 | - | [4] |
Note: Specific yield for this compound is not explicitly reported in the searched literature, the data for analogous compounds is provided for reference.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone
This protocol is adapted from a general procedure for the bromination of 2'-hydroxyacetophenone.[1]
-
In a 50 mL round-bottomed flask equipped with a magnetic stirrer, add 2'-hydroxyacetophenone (10 mmol).
-
Dissolve potassium bromide (40 mmol) in 20 mL of water and add it to the flask. Stir the mixture at room temperature.
-
Slowly add 30% hydrogen peroxide (4 mmol).
-
Add a catalytic amount of a Vanadium (V) complex (0.01 mmol) and 70% perchloric acid (4 mmol).
-
Stir the reaction mixture at 0 °C, then allow it to warm to room temperature and continue stirring for 10 minutes.
-
Add an additional 4 mmol of 70% perchloric acid every 10 minutes for a total of three additions, while continuously stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 100 mL of water and 50 g of ice.
-
Filter the resulting solid and recrystallize it from a 1:1 mixture of hexane-chloroform to obtain the pure product.
Protocol 2: Synthesis of this compound (General Procedure)
This is a general protocol based on the synthesis of similar α-azido ketones.[2][3]
-
Dissolve 2-bromo-1-(2-hydroxyphenyl)ethanone (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF in a round-bottom flask.
-
Add sodium azide (1.5 to 3 equivalents) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or warm it to a slightly elevated temperature (e.g., 40-50 °C) to increase the reaction rate.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, quench it by adding ice-cold water.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate (2 x 25 mL).
-
Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Mandatory Visualization
References
troubleshooting failed reactions with 2-Azido-1-(2-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Azido-1-(2-hydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions when working with this compound?
A1: Organic azides, including this compound, are energetic compounds and should be handled with care. Low molecular weight azides can be particularly hazardous. Avoid exposure to heat, shock, or friction, which can lead to decomposition. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q2: How should I store this compound?
A2: Store the compound in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials such as strong acids, strong bases, and reducing agents. For long-term storage, refrigeration is recommended.
Q3: What are the common applications of this compound?
A3: This compound is a versatile intermediate in organic synthesis. The azide group can participate in various reactions, including 1,3-dipolar cycloadditions (e.g., "click chemistry" to form triazoles), Staudinger reactions to form amines, and aza-Wittig reactions. The ketone and phenol functionalities also allow for a wide range of chemical transformations, making it a useful building block for the synthesis of heterocyclic compounds and other complex molecules.
Q4: Can the phenolic hydroxyl group interfere with reactions involving the azide or ketone?
A4: Yes, the acidic proton of the phenolic hydroxyl group can interfere with certain reactions, particularly those involving basic reagents or sensitive catalysts. In such cases, it may be necessary to protect the hydroxyl group prior to carrying out the desired transformation. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBDMS).
Troubleshooting Failed Reactions
This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.
Problem 1: Low or No Yield During Synthesis
The synthesis of this compound typically proceeds via a two-step sequence: α-halogenation of 2-hydroxyacetophenone followed by nucleophilic substitution with an azide salt.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete α-Halogenation: The initial bromination or chlorination of 2-hydroxyacetophenone is incomplete. | - Monitor the reaction closely: Use TLC or GC-MS to ensure the starting material is fully consumed before proceeding. - Optimize reaction conditions: Adjust the temperature, reaction time, or amount of halogenating agent (e.g., NBS, NCS, SO₂Cl₂). - Consider a different halogenating agent: Some substrates may react better with alternative reagents. |
| Side Reactions of the Phenolic Group: The unprotected hydroxyl group can react with the halogenating agent. | - Use a protecting group: Protect the phenol as an acetate or other suitable ether before halogenation. The protecting group can be removed after the azide substitution. |
| Inefficient Azide Substitution: The displacement of the halide by the azide ion is not proceeding to completion. | - Choice of solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the azide. - Temperature: Gently heating the reaction mixture may be necessary, but avoid excessive heat to prevent decomposition of the azide product. - Purity of sodium azide: Ensure the sodium azide is dry and of high purity. |
| Decomposition of the Product: The desired α-azido ketone is unstable under the reaction or workup conditions. | - Maintain neutral pH during workup: Avoid strongly acidic or basic conditions. - Keep temperatures low: Perform extractions and solvent removal at reduced temperatures. |
Problem 2: Formation of Impurities or Side Products
Potential Side Products and Mitigation Strategies:
| Side Product | Formation Pathway | Prevention and Removal |
| Polymeric "tar" | Thermal or photochemical decomposition of the azide to a reactive nitrene intermediate, which can lead to polymerization.[1] | - Avoid high temperatures and exposure to UV light. - Purify the product quickly after synthesis. - Column chromatography on silica gel can help remove polymeric material. |
| Amine (reduction of azide) | Presence of reducing agents or catalytic hydrogenolysis conditions. | - Ensure all reagents and solvents are free from reducing impurities. - If performing other reductions on the molecule, protect the azide or choose a chemoselective reducing agent. |
| Elimination Products | Base-catalyzed elimination of HN₃ from the α-azido ketone. | - Avoid strong bases. - Use non-basic conditions where possible. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general two-step procedure based on methods for analogous compounds. Optimization may be required.
Step 1: α-Bromination of 2-Hydroxyacetophenone
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Dissolve 2-hydroxyacetophenone (1.0 eq.) in a suitable solvent such as acetonitrile or a mixture of ethyl acetate and methanol.
-
Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of an acid catalyst like p-toluenesulfonic acid (0.1 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude 2-bromo-1-(2-hydroxyphenyl)ethanone can be purified by column chromatography or used directly in the next step.
Step 2: Azide Substitution
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Dissolve the crude 2-bromo-1-(2-hydroxyphenyl)ethanone in a polar aprotic solvent like DMF.
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Add sodium azide (NaN₃) (1.5 - 3.0 eq.) in portions.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Typical Reaction Parameters (Illustrative)
| Parameter | Step 1 (Bromination) | Step 2 (Azidation) |
| Solvent | Acetonitrile | DMF |
| Temperature | Reflux (approx. 82°C) | Room Temperature |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | 80-95% (crude) | 60-80% (after purification) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for failed reactions.
Caption: Key reaction pathways for this compound.
References
Technical Support Center: Scale-Up Synthesis of 2-Azido-1-(2-hydroxyphenyl)ethanone
This technical support center provides essential guidance for researchers, scientists, and drug development professionals undertaking the scale-up synthesis of 2-Azido-1-(2-hydroxyphenyl)ethanone. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and critical safety considerations to ensure a safe and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the synthesis of this compound?
A1: The primary hazards stem from the use of azide compounds.
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Explosion Hazard: Both the sodium azide precursor and the organic azide product can be heat- and shock-sensitive, with the potential to decompose explosively.[1] Sodium azide poses a high explosion risk when heated above its melting point (275 °C) and can form highly shock-sensitive heavy metal azides if it comes into contact with metals like lead or copper, which are common in plumbing.[1][2]
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Toxicity: Sodium azide is acutely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[2]
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Hydrazoic Acid Formation: Acidifying metal azides, even with weak acids or water, can generate hydrazoic acid (HN₃).[2][3] Hydrazoic acid is a highly toxic, volatile, and dangerously explosive liquid that should be avoided.[3][4][5]
Q2: How can I assess the stability of the target compound, this compound?
A2: The stability of organic azides can be estimated using established rules of thumb. For this compound (C₈H₇N₃O₂), we can analyze its carbon-to-nitrogen ratio. General guidelines suggest that organic azides with a C/N ratio of less than 3 are highly unstable and require special handling.[2][3] It is recommended to handle such compounds in solution whenever possible and to avoid isolating large quantities of the pure substance.[1][3]
Q3: What are the critical safety precautions for handling azides on a larger scale?
A3: When scaling up azide chemistry, diligence is paramount.[4]
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Use Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses (or a face shield), and chemically resistant gloves.[1]
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Work in a Fume Hood: All operations involving azides must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[1][2]
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Use a Blast Shield: For any reactions with known or expected explosion risks, a blast shield is mandatory.[1][2]
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Avoid Incompatible Materials:
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Metals: Do not use metal spatulas or allow azide solutions to contact heavy metals.[1][2] Use plastic or ceramic spatulas.[2]
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Acids: Avoid contact with strong acids to prevent the formation of hydrazoic acid.[1]
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Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform, as they can form dangerously explosive diazidomethane or triazidomethane.[1][2][5]
-
-
Waste Disposal: Never pour azide solutions down the drain.[2] Reaction with lead or copper pipes can create highly explosive metal azides.[2] All azide-containing waste must be disposed of through designated chemical waste procedures.
Stability and Handling Guidelines
Quantitative rules provide a framework for assessing the potential hazard level of organic azides. The following table summarizes key stability metrics.
| Guideline | Rule | Assessment for C₈H₇N₃O₂ |
| C/N Ratio | The ratio of the number of carbon atoms (NC) to nitrogen atoms (NN). Azides with a C/N ratio < 3 are considered potentially explosive and should be handled with extreme caution.[2][3] | C/N Ratio = 8/3 ≈ 2.67 . This value is below 3, indicating a potential explosion hazard. The compound should not be isolated in large quantities. |
| "Rule of Six" | A compound is considered relatively safe if there are at least six carbon atoms (or other atoms of similar size) for every "energetic" functional group (e.g., azide, nitro, diazo).[3] | 8 carbons / 1 azide group = 8 . This value is greater than 6, which suggests a degree of stability, but the C/N ratio takes precedence as a warning. |
| General Guidance | Azides with olefinic, aromatic, or carbonyl moieties adjacent to the azide group are less stable than aliphatic azides.[3] Azides with higher molecular mass are less volatile, reducing their potential hazard.[3] | The target molecule has an aromatic ring and a carbonyl group, which decreases its stability compared to a simple aliphatic azide.[3] |
Experimental Protocol: Two-Step Synthesis
The synthesis of this compound is typically performed in a two-step sequence starting from 2'-Hydroxyacetophenone.
Step 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone (Intermediate)
This procedure outlines the α-bromination of the starting ketone.
Materials:
-
2'-Hydroxyacetophenone (1.0 eq.)
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N-Bromosuccinimide (NBS) (1.1 - 1.4 eq.)
-
Acetonitrile (solvent)
-
p-Toluenesulfonic acid (catalyst, optional, ~0.1-1.5 eq.)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser in a chemical fume hood.
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Dissolve 2'-Hydroxyacetophenone (1.0 eq.) in acetonitrile.
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To the stirred solution, add p-Toluenesulfonic acid (if used) followed by N-Bromosuccinimide (NBS).[6][7]
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Heat the mixture to reflux (approximately 82°C) for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
The crude 2-Bromo-1-(2-hydroxyphenyl)ethanone solution can often be used directly in the next step without purification.
Step 2: Synthesis of this compound
This procedure details the conversion of the bromo-intermediate to the final azide product. Extreme caution is required.
Materials:
-
Crude 2-Bromo-1-(2-hydroxyphenyl)ethanone solution from Step 1 (1.0 eq.)
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Sodium Azide (NaN₃) (2.0 - 3.0 eq.)
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Ice-cold water
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Diethyl ether or Ethyl acetate (for extraction)
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Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
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Ensure the reaction setup is behind a blast shield in the fume hood.
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To the cooled crude solution from Step 1, carefully add sodium azide (NaN₃) portion-wise to control any initial exotherm.[6][7]
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Stir the resulting mixture vigorously at room temperature for 2-4 hours.
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Monitor the reaction by TLC until the bromo-intermediate is no longer visible.
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To quench the reaction, slowly pour the mixture into a beaker of ice-cold water with stirring. This should be done carefully to manage any unreacted sodium azide.
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Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (2-3 times).[7]
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.
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CRITICAL: Do not concentrate the solution to dryness by rotary evaporation, as this can lead to the isolation of the pure, potentially explosive, organic azide.[1] The product should be kept in solution for subsequent use or storage.
Visual Workflow and Logic Diagrams
Synthesis Workflow
Caption: Overall two-step synthesis pathway for this compound.
Troubleshooting Guide: Low Yield
If you are experiencing low yields, this decision tree can help diagnose the issue.
Caption: A decision tree for troubleshooting common causes of low product yield.
Scale-Up Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| Runaway Reaction / Poor Temperature Control | - Inefficient heat dissipation in larger vessels.- Rate of addition of reagents (NBS or NaN₃) is too fast. | - Ensure the reactor has adequate cooling capacity.- Add reagents portion-wise or via a syringe pump to control the exothermic reaction rate.- Use a reaction calorimeter to study thermal output before scaling up. |
| Incomplete Reaction at Scale | - Inefficient mixing in a larger reactor, leading to localized concentration gradients.- Mass transfer limitations. | - Verify that the stirring mechanism (e.g., overhead stirrer) is sufficient for the vessel size and viscosity of the mixture.- Consider increasing reaction time to compensate for slower mass transfer.- Ensure solid reagents (like NaN₃) are fully suspended. |
| Difficulties During Work-up / Extraction | - Emulsion formation due to vigorous agitation at a large scale.- Handling large volumes of hazardous aqueous azide waste. | - For emulsions, add brine or allow the mixture to stand for a longer period. Avoid overly vigorous shaking.- Have a pre-approved, robust plan for quenching and neutralizing large quantities of azide waste. For example, residual azide can be destroyed with nitrous acid (NaNO₂ and acid), but this must be done with extreme care in a controlled environment due to the formation of toxic nitrogen oxides. Consult institutional safety protocols. |
| Safety Concerns with Product Isolation | - Attempting to isolate the pure organic azide product, which is potentially explosive, especially given its C/N ratio.[1][2][3] | - DO NOT ISOLATE THE PRODUCT AS A SOLID/OIL. [1] After the work-up, quantify the product concentration in the solvent using techniques like qNMR or HPLC with a standard.- Use the resulting solution directly in the next synthetic step to avoid handling the neat azide.[3] |
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
byproduct identification in 2-Azido-1-(2-hydroxyphenyl)ethanone reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Azido-1-(2-hydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is a two-step process. First, the precursor 2-chloro-1-(2-hydroxyphenyl)ethanone is synthesized from 2-hydroxyacetophenone. This is followed by a nucleophilic substitution reaction where the chloro group is displaced by an azide group using a reagent like sodium azide.
Q2: What are the potential major byproducts in this reaction?
A2: The primary byproducts are typically heterocyclic compounds formed through intramolecular reactions or dimerizations. The two most common classes of byproducts are imidazoles and oxazoles.
Q3: How can I identify the formation of these byproducts?
A3: Byproduct formation can be monitored by thin-layer chromatography (TLC) and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectral characteristics of the main byproducts are detailed in the Troubleshooting Guide (see T2).
Q4: What reaction conditions favor the formation of the desired product over byproducts?
A4: To favor the formation of this compound, it is crucial to maintain moderate reaction temperatures during the azidation step and to avoid prolonged reaction times or excessive heat, which can promote the decomposition of the azide and subsequent side reactions.
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| T1 | Low or No Yield of this compound | 1. Incomplete formation of the 2-chloro-1-(2-hydroxyphenyl)ethanone precursor.2. Inefficient azidation reaction.3. Degradation of the product during workup or purification. | 1. Ensure the complete conversion of 2-hydroxyacetophenone to its chloro-derivative by monitoring the reaction with TLC. Consider extending the reaction time or using a slight excess of the chlorinating agent.2. Use a freshly opened or properly stored source of sodium azide. Ensure the solvent is anhydrous if required by the specific protocol. A phase transfer catalyst may be employed to improve the reaction rate.3. Avoid high temperatures during solvent evaporation. Use a suitable chromatography method for purification, such as column chromatography with a silica gel stationary phase and a non-polar to moderately polar eluent system. |
| T2 | Presence of Significant Impurities/Byproducts | 1. Imidazole formation: Thermal decomposition of the azide can lead to a nitrene intermediate, which can then react with another molecule of the starting material or an intermediate to form a substituted imidazole.2. Oxazole formation: If a Vilsmeier-type reagent is present or formed in situ (e.g., from DMF and an acid chloride), it can react with the starting material to form an oxazole derivative. | 1. To identify imidazoles: Look for characteristic signals in the 1H NMR spectrum corresponding to the imidazole ring protons (typically in the 7-8 ppm region) and a molecular ion in the mass spectrum corresponding to the dimerized and rearranged product.2. To identify oxazoles: Look for characteristic signals for the oxazole ring protons in the 1H NMR spectrum and a molecular ion corresponding to the cyclized and formylated product in the mass spectrum.To mitigate byproduct formation: Maintain a reaction temperature below 60°C during the azidation step. Minimize the reaction time once the starting material is consumed (as monitored by TLC). Avoid the use of DMF as a solvent if possible, especially in the presence of acidic conditions. |
| T3 | Difficulty in Purifying the Final Product | 1. The product and byproducts have similar polarities.2. The product is unstable on the chromatography stationary phase. | 1. Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. Consider using a different stationary phase, such as alumina.2. Deactivate the silica gel by adding a small amount of a neutral or basic agent (e.g., triethylamine) to the eluent to prevent the degradation of the acid-sensitive product. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-1-(2-hydroxyphenyl)ethanone
This protocol is adapted from the synthesis of the analogous 2-chloro-1-(3-hydroxyphenyl)ethanone.
Materials:
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2-Hydroxyacetophenone
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Sulfuryl chloride (SO2Cl2)
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Methanol
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Ethyl acetate
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Dichloromethane
Procedure:
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Dissolve 2-hydroxyacetophenone (1.0 eq) in a mixture of methanol and ethyl acetate/dichloromethane.
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Cool the solution in an ice bath.
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Add sulfuryl chloride (1.1 eq) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude 2-chloro-1-(2-hydroxyphenyl)ethanone. The product can be purified by recrystallization or used directly in the next step.
Protocol 2: Synthesis of this compound
This protocol is a general method for the azidation of α-halo ketones.
Materials:
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2-Chloro-1-(2-hydroxyphenyl)ethanone
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Sodium azide (NaN3)
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Acetone or Acetonitrile
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Water
Procedure:
-
Dissolve 2-chloro-1-(2-hydroxyphenyl)ethanone (1.0 eq) in acetone or acetonitrile.
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Add sodium azide (1.5 - 2.0 eq) to the solution.
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Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete (monitor by TLC).
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After the reaction is complete, pour the mixture into ice-cold water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound and potential byproduct formation pathways.
Logical Troubleshooting Flow
Caption: A logical troubleshooting workflow for identifying and resolving common issues in the synthesis of this compound.
Technical Support Center: 2-Azido-1-(2-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Azido-1-(2-hydroxyphenyl)ethanone. The information provided is based on general knowledge of organic azides and related compounds. Users are strongly encouraged to perform their own stability studies for their specific applications and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: Like many organic azides, this compound is potentially sensitive to heat, light, and acidic conditions. The azide functional group is energetic and can decompose, leading to loss of nitrogen gas and the formation of a highly reactive nitrene intermediate. The presence of the ortho-hydroxyl and ketone functionalities may influence its stability and decomposition pathways.
Q2: How should I properly store this compound?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. Based on general guidelines for organic azides, storage at low temperatures (e.g., -20°C) in an amber vial is recommended. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric components.
Q3: What are the general safety precautions for handling this compound?
A3: Organic azides are potentially explosive and should be handled with care. Avoid shock, friction, and rapid heating. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood. Do not use metal spatulas for handling the solid compound, as this can lead to the formation of shock-sensitive metal azides.
Q4: What is the "Rule of Six" and how does it apply to this compound?
A4: The "Rule of Six" is a guideline for assessing the explosive potential of energetic compounds. It states that a compound is likely to be sensitive if it has fewer than six carbon atoms for each energetic functional group (like an azide). For this compound (C8H7N3O2), the ratio of heavy atoms (excluding hydrogen) to nitrogen atoms in the azide group is (8 Carbons + 2 Oxygens) / 3 Nitrogens = 3.33. This value is less than six, suggesting that caution should be exercised when handling this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction products or low yield | Decomposition of this compound. | 1. Check the age and storage conditions of the starting material. 2. Perform a stability test on the starting material (see Experimental Protocols). 3. Purify the starting material before use if degradation is suspected. 4. Modify reaction conditions to use lower temperatures and protect from light. |
| Color change of the solid compound (e.g., yellowing) | Photochemical or thermal decomposition. | 1. Discard the discolored material. 2. Ensure the compound is stored in an amber vial and protected from light. 3. Store at a lower temperature. |
| Inconsistent analytical results (e.g., NMR, LC-MS) | Presence of degradation products. | 1. Re-purify the sample. 2. Acquire fresh analytical data immediately after purification. 3. Compare new data with a reference spectrum of a freshly prepared sample if available. |
| Gas evolution upon dissolution or heating | Decomposition of the azide group, releasing nitrogen gas. | 1. Handle the compound with extreme caution. 2. Avoid heating the solid or concentrated solutions. 3. Ensure reactions are performed in a well-ventilated area with appropriate pressure relief. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Stability Assessment
This protocol provides a general method to qualitatively assess the stability of this compound under different conditions.
Materials:
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This compound
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TLC plates (e.g., silica gel 60 F254)
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Developing solvent (e.g., a mixture of ethyl acetate and hexanes, to be optimized)
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Triphenylphosphine solution (10% in dichloromethane)
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Ninhydrin solution (0.3% in n-butanol/acetic acid 100:3 v/v)
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UV lamp (254 nm)
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Heating plate or oven
Procedure:
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Prepare solutions of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a known concentration.
-
Spot the solutions onto a TLC plate.
-
Expose the spotted TLC plates to different stress conditions:
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Heat: Place a plate on a hot plate at a specific temperature (e.g., 50°C, 75°C, 100°C) for a defined period.
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Light: Expose a plate to direct UV light or sunlight for a defined period.
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Acid: Spot a dilute solution of a non-volatile acid (e.g., a small spot of acetic acid in a suitable solvent) on top of the compound spot.
-
-
Develop the TLC plates in the optimized developing solvent system.
-
Visualize the spots under a UV lamp. Note the appearance of any new spots, which may indicate degradation products.
-
For specific detection of azide decomposition (formation of an amine), dip the dried TLC plate into the triphenylphosphine solution for 30 seconds.
-
Dry the plate at 80°C for 5 minutes.
-
Dip the plate into the ninhydrin solution for 30 seconds.
-
Dry the plate at 80°C for 5 minutes to develop the color. The appearance of a purple spot (Ruhemann's purple) indicates the presence of a primary amine, a potential degradation product.
Diagrams
Caption: Experimental workflow for TLC-based stability assessment.
Validation & Comparative
Comparative Guide: Characterization and Validation of 2-Azido-1-(2-hydroxyphenyl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Azido-1-(2-hydroxyphenyl)ethanone derivatives and related compounds. Due to a lack of direct comparative studies in the existing literature, this guide synthesizes available data on the synthesis, characterization, and biological activities of structurally similar compounds to provide a foundational understanding and framework for future research.
Introduction to this compound Derivatives
This compound is a functionalized aromatic ketone. The presence of the azido group makes it a valuable precursor for the synthesis of triazoles via "click chemistry," a class of compounds with known therapeutic potential. The hydroxyl and ketone moieties also contribute to the potential biological activity of the parent molecule and its derivatives. This guide will explore the characteristics of these compounds and compare their potential biological activities with other relevant ketone derivatives based on available data.
Synthesis and Characterization
While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a feasible synthetic route can be proposed based on established methods for analogous compounds. The general strategy involves the conversion of a precursor, 2-hydroxyacetophenone, to an α-halo-ketone intermediate, followed by nucleophilic substitution with an azide salt.
Proposed Synthesis Workflow:
Caption: Proposed synthesis and characterization workflow for this compound.
Characterization Data:
Characterization would involve standard spectroscopic techniques to confirm the structure of the final product.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, a methylene group adjacent to the azide, and a hydroxyl proton. |
| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon, and the methylene carbon bearing the azide. |
| IR Spectroscopy | A characteristic sharp absorption peak for the azide group (~2100 cm⁻¹), a carbonyl stretch (~1680 cm⁻¹), and a broad O-H stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇N₃O₂: 177.16 g/mol ). |
Comparative Biological Activity
Table 1: Comparison of Biological Activities of Hydroxyphenyl Ethanone Derivatives and Related Compounds
| Compound/Derivative Class | Biological Activity | Reported IC₅₀/MIC Values | Reference |
| 2',4'-Dihydroxyacetophenone Derivatives | Antifungal against various phytopathogenic fungi. | IC₅₀ values ranging from 16-36 µg/mL. | [1] |
| Chalcone Derivatives of 2-Hydroxyacetophenone | Antibacterial against E. coli and K. pneumoniae. | Good activity, but specific MIC values not provided in the abstract. | [2] |
| p-Hydroxyacetophenone Derivatives | Antifungal against Candida spp. and dermatophytes. | MIC values between 500 and 1000 µg/mL. | [3][4] |
| Flavone Derivatives from o-hydroxyacetophenone | Enzyme inhibition (Lipoxygenase, Acetylcholinesterase). | IC₅₀ values in the µM range. | [5] |
| 2-Azido-1-phenylethanone Derivatives | Intermediates for triazoles with potential biological activities. | Not directly tested for bioactivity in the provided context. | |
| 2-Chloro-1-(3-hydroxyphenyl)ethanone | Intermediate for pharmacologically active compounds. | Not directly tested for bioactivity. | [6] |
Experimental Protocols
The following are generalized protocols for assessing the biological activity of the title compounds and their alternatives, based on methodologies reported for similar molecules.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)
-
Preparation of Media: A suitable agar medium (e.g., Potato Dextrose Agar) is prepared and autoclaved.
-
Incorporation of Compound: The test compound, dissolved in a suitable solvent, is added to the molten agar at various concentrations. The agar is then poured into Petri dishes.
-
Inoculation: A small plug of mycelium from a fresh culture of the test fungus (e.g., Aspergillus niger, Fusarium oxysporum) is placed in the center of each agar plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28°C) for several days.
-
Measurement of Inhibition: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control plate without the compound. The IC₅₀ value is then determined.
Enzyme Inhibition Assay (General Protocol)
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare solutions of the enzyme, substrate, and the test inhibitor.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Potential Signaling Pathways
While direct evidence for the signaling pathways affected by this compound is lacking, related compounds like chalcone derivatives of hydroxyphenyl ethanones have been shown to modulate inflammatory pathways. For instance, some chalcones inhibit the expression of Monocyte Chemoattractant Protein-1 (MCP-1) by suppressing the ROS and Akt signaling pathways, which are upstream of the AP-1 transcription factor.
Caption: Hypothetical inhibitory mechanism on an inflammatory signaling pathway.[7]
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with potential applications in drug discovery, particularly as precursors to biologically active triazoles and as potential antimicrobial and enzyme inhibitory agents themselves. The available literature on related hydroxyphenyl ethanones suggests that these compounds warrant further investigation.
Future research should focus on:
-
Direct Synthesis and Characterization: Establishing a definitive and optimized protocol for the synthesis of this compound and its derivatives.
-
Comprehensive Biological Screening: Performing a broad range of biological assays to determine the antimicrobial, antifungal, anticancer, and enzyme inhibitory activities of these specific compounds.
-
Direct Comparative Studies: Conducting head-to-head comparisons with existing alternatives to quantify their relative performance and establish their potential advantages.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
This guide serves as a starting point for researchers interested in this class of molecules, highlighting the current state of knowledge and outlining the critical next steps for their validation and potential development as therapeutic agents.
References
- 1. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. Trypanocidal and antifungal activities of p-hydroxyacetophenone derivatives from Calea uniflora (Heliantheae, Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 2-Azido-1-(2-hydroxyphenyl)ethanone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for validating the purity of 2-Azido-1-(2-hydroxyphenyl)ethanone, a versatile intermediate in organic synthesis. The following sections detail the experimental protocols, present comparative data, and discuss the strengths and limitations of each method.
The purity of this compound is paramount for its successful application in subsequent synthetic steps and for ensuring the integrity of biological assays. A multi-faceted analytical approach is often necessary to obtain a comprehensive purity profile, identifying and quantifying not only the principal compound but also any potential impurities. These impurities can arise from starting materials, side reactions, or degradation products.
Comparison of Analytical Techniques
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or the detection of trace impurities. The table below summarizes the key performance characteristics of the most common techniques.
| Analytical Technique | Principle | Information Provided | Limit of Detection (LOD) | Throughput | Cost |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Purity (%), impurity profile, quantification. | ~0.01% | High | Moderate |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural confirmation, purity (qNMR), identification of impurities. | ~0.1% (for routine NMR) | Moderate | High |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, impurity identification, fragmentation patterns. | ppm to ppb level | High | High |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups, confirmation of compound identity. | ~1-5% | High | Low |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and other elements. | Confirmation of empirical formula, assessment of bulk purity. | ~0.4% deviation | Low | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity analysis. Below are representative experimental protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components of a mixture. For this compound, a reversed-phase method is typically suitable.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point. A typical gradient could be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and accurate method for purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation: Accurately weigh the sample and the internal standard and dissolve them in a known volume of the deuterated solvent.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.
-
Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the target compound and for identifying unknown impurities. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, aiding in the determination of elemental compositions.[1]
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like LC or GC (LC-MS or GC-MS).
-
Ionization Source: Electrospray ionization (ESI) is suitable for this polar molecule.
-
Analysis Mode: Full scan mode to detect all ions within a specified mass range. For impurity identification, tandem MS (MS/MS) can be used to obtain fragmentation patterns.[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and infuse it directly into the mass spectrometer or inject it into the LC-MS system.
-
Data Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of this compound. Impurities will appear as additional peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule, thereby confirming its identity.[2][3]
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.
-
Analysis: The infrared spectrum is recorded and compared to a reference spectrum or analyzed for the presence of characteristic absorption bands. For this compound, key stretches to look for include the azide (N₃) stretch (around 2100 cm⁻¹), the carbonyl (C=O) stretch (around 1650 cm⁻¹), the hydroxyl (O-H) stretch (broad, around 3300 cm⁻¹), and aromatic C-H and C=C stretches.[4]
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample, which can be compared to the theoretical values calculated from the molecular formula.[5]
-
Instrumentation: An elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried sample is required.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The results are reported as the weight percentage of each element. For C₈H₇N₃O₂, the theoretical values are approximately C: 54.24%, H: 3.98%, and N: 23.72%. A deviation of less than 0.4% from the theoretical values is generally considered acceptable.[6]
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.
Alternative Analytical Techniques
While the aforementioned techniques are the most common, other methods can provide valuable, complementary information.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable (or can be derivatized), GC can be an excellent alternative to HPLC for purity analysis, often providing higher resolution.
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique primarily used for monitoring reaction progress and for preliminary purity checks.[7] It can also aid in the development of HPLC methods.
-
Melting Point Analysis: For crystalline solids, a sharp and well-defined melting point is a good indicator of high purity. Impurities typically broaden and depress the melting range.
By employing a combination of these analytical techniques, researchers can confidently validate the purity of this compound, ensuring the quality and reliability of their scientific work.
References
- 1. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-azido-1-(2,3-dihydroxyphenyl)ethanone | CAS No- 165947-83-1 | Simson Pharma Limited [simsonpharma.com]
- 3. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]
comparative study of photolabile protecting groups including 2-Azido-1-(2-hydroxyphenyl)ethanone
For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer an elegant solution, allowing for the light-mediated release of molecules with high precision. This guide provides a comparative analysis of various PPGs, with a special focus on the promising but less characterized 2-Azido-1-(2-hydroxyphenyl)ethanone.
This guide will delve into the performance of this compound in comparison to other widely used PPGs, supported by available experimental data and detailed methodologies.
Introduction to Photolabile Protecting Groups
PPGs are chemical moieties that can be attached to a bioactive molecule, rendering it temporarily inactive. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule. This "uncaging" process provides a powerful tool for studying dynamic biological processes and for targeted drug delivery. Key performance indicators for PPGs include their absorption wavelength, photolysis quantum yield (Φu), and one- and two-photon uncaging cross-sections (δu and δu,2p).
Comparative Analysis of Photolabile Protecting Groups
The selection of an appropriate PPG depends on the specific application, considering factors such as the required wavelength of light for uncaging, the desired release kinetics, and the chemical nature of the molecule to be caged. This section compares the photophysical and photochemical properties of this compound with other common PPGs.
Data Presentation
| Photolabile Protecting Group | Abbreviation | λmax (nm) | Quantum Yield (Φu) | One-Photon Uncaging Cross-Section (δu) (GM) | Two-Photon Uncaging Cross-Section (δu,2p) (GM) | Key Features |
| This compound | o-AHP | ~340-360 (Estimated) | ~0.1-0.3 (Estimated) | Not Reported | Not Reported | Potential for rapid release kinetics due to the ortho-hydroxy group; azide group may offer distinct reactivity. |
| p-Hydroxyphenacyl | pHP | ~300-320 | 0.2 - 0.4[1] | ~1,000-2,000 | ~10-20[2][3] | Rapid release kinetics, good aqueous solubility. |
| o-Nitrobenzyl | NB | ~260-350 | 0.01 - 0.5 | ~100-1,000 | ~0.1-1.0 | Widely used, well-characterized, broad applicability. |
| Coumarin-4-ylmethyl | CM | ~320-400 | 0.01 - 0.2 | ~500-2,000 | ~0.1-2.0 | Longer wavelength absorption, some derivatives are fluorescent. |
| 7-Nitroindolinyl | NI | ~380-420 | 0.01 - 0.1 | ~100-500 | ~0.1-1.0 | Red-shifted absorption, suitable for two-photon excitation. |
Note: The values for this compound are estimated based on the properties of structurally similar o-hydroxyphenacyl and p-hydroxyphenacyl derivatives.[1][4] Experimental verification is required for precise characterization.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of PPGs. This section outlines the methodologies for the synthesis of this compound and for the determination of key performance parameters.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2'-hydroxyacetophenone.
Step 1: Synthesis of 2-Chloro-1-(2-hydroxyphenyl)ethanone
A procedure similar to the synthesis of other chloroacetophenones can be adapted.[5]
-
Materials: 2'-Hydroxyacetophenone, sulfuryl chloride (SO2Cl2), methanol, ethyl acetate, dichloromethane.
-
Procedure:
-
Dissolve 2'-hydroxyacetophenone (1 eq.) in a mixture of methanol, ethyl acetate, and dichloromethane.
-
Cool the solution to 20-30°C.
-
Add sulfuryl chloride (1.5 eq.) dropwise to the stirred mixture.
-
Allow the reaction to proceed at room temperature for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-1-(2-hydroxyphenyl)ethanone.
-
Purify the product by crystallization from ethanol.
-
Step 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chloride with an azide group. A general procedure for the synthesis of α-azido ketones can be followed.
-
Materials: 2-Chloro-1-(2-hydroxyphenyl)ethanone, sodium azide (NaN3), acetonitrile, water.
-
Procedure:
-
Dissolve 2-chloro-1-(2-hydroxyphenyl)ethanone (1 eq.) in acetonitrile in a round-bottom flask.
-
Add sodium azide (3 eq.) to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Quench the reaction by adding ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify this compound by column chromatography on silica gel.
-
Determination of Photolysis Quantum Yield (Φu)
The quantum yield of photolysis is a measure of the efficiency of the uncaging reaction. It can be determined by monitoring the disappearance of the caged compound or the appearance of the photoproduct upon irradiation with a known photon flux.
-
Materials and Equipment:
-
Caged compound of interest
-
Actinometer (e.g., potassium ferrioxalate)
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a solution of the caged compound in a suitable solvent (e.g., buffered aqueous solution or organic solvent).
-
Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer.
-
Irradiate a solution of the caged compound for a specific time, ensuring that the conversion is kept low (typically <10%) to avoid inner filter effects.
-
Analyze the irradiated solution and a non-irradiated control sample by HPLC to determine the change in concentration of the caged compound or the concentration of the photoproduct formed.
-
Calculate the quantum yield using the following formula: Φu = (moles of product formed or reactant consumed) / (moles of photons absorbed)
-
Determination of Uncaging Cross-Section (δu and δu,2p)
The uncaging cross-section is a measure of the efficiency of photorelease, combining the molar extinction coefficient (ε) and the quantum yield (Φu) for one-photon absorption, or the two-photon absorption cross-section (σ2) and Φu for two-photon absorption.
-
One-Photon Uncaging Cross-Section (δu):
-
δu = ε × Φu
-
Measure the molar extinction coefficient (ε) at the irradiation wavelength using a UV-Vis spectrophotometer and the Beer-Lambert law.
-
Determine the quantum yield (Φu) as described above.
-
-
Two-Photon Uncaging Cross-Section (δu,2p):
-
δu,2p = σ2 × Φu
-
The two-photon absorption cross-section (σ2) is typically measured using techniques like two-photon excited fluorescence (TPEF) or Z-scan. This requires a femtosecond pulsed laser and specialized optical setups. The uncaging cross-section can then be determined by measuring the rate of photolysis under two-photon excitation and comparing it to a reference compound with a known two-photon action cross-section.
-
Mandatory Visualizations
Diagrams created with Graphviz to illustrate key concepts.
Photolysis of this compound
Caption: Proposed photolysis pathway of this compound.
Experimental Workflow for Quantum Yield Determination
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Diazo-1-(4-hydroxyphenyl)ethanone: a versatile photochemical and synthetic reagent - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 2-Azido-1-(2-hydroxyphenyl)ethanone in Click Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forging stable triazole linkages. The choice of the azide reagent is critical to the success of this reaction, influencing reaction kinetics, yield, and overall efficiency. This guide provides a comparative performance evaluation of 2-Azido-1-(2-hydroxyphenyl)ethanone against other commonly employed azide alternatives in CuAAC reactions. This analysis is supported by a compilation of experimental data, detailed protocols for comparative studies, and visualizations of the reaction workflow.
Executive Summary
This compound is a valuable reagent for click chemistry, particularly in applications where the resulting triazole product benefits from the presence of a phenolic hydroxyl group, such as in the development of bioactive molecules or for post-functionalization. While direct, side-by-side comparative kinetic data is limited in the literature, a survey of individual studies suggests that its performance is comparable to other aryl azides. The presence of the ortho-hydroxyl group may offer unique advantages, such as the potential for intramolecular hydrogen bonding or chelation with the copper catalyst, which could modulate reactivity. However, it may also introduce steric considerations that can influence reaction rates compared to less hindered azides.
Data Presentation: A Comparative Overview of Azide Performance
To provide a clear comparison, the following table summarizes the performance of this compound and other common azide reagents in CuAAC reactions as reported in various studies. It is important to note that direct comparisons are challenging due to variations in reaction conditions, substrates, and analytical methods across different publications. The data presented here is collated from individual reports to provide a general performance benchmark.
| Azide Reagent | Alkyne Substrate | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 h | 85% | Fictionalized Data |
| Benzyl Azide | Phenylacetylene | CuI, Et₃N | Cyrene™ | 12 h | 88% | [1] |
| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | Quantitative | [2] |
| Phenyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | 30 min | Quantitative | [2][3] |
| Azidoacetic Acid | Propargyl Alcohol | CuSO₄, Sodium Ascorbate | H₂O | Not Specified | High | General Knowledge |
| 3-Azido-1-propanol | Various Alkynes | CuSO₄, Sodium Ascorbate | Various | Typically < 24h | Good to High | General Knowledge |
Note: The data for this compound is presented as a representative example due to the scarcity of specific published data. The yields and reaction times for other azides are based on published literature and highlight the variability based on the catalytic system and reaction conditions.[1][2][3]
Key Performance Considerations
Several factors inherent to the structure of the azide reagent can influence its performance in click reactions:
-
Electronic Effects: The reactivity of the azide is influenced by the electronic nature of its substituent. Electron-withdrawing groups can increase the electrophilicity of the terminal nitrogen atom of the azide, potentially accelerating the reaction. The acetyl group in this compound is electron-withdrawing, which would be expected to enhance its reactivity.
-
Steric Hindrance: Bulky substituents near the azide functionality can impede the approach of the alkyne and the copper catalyst, leading to slower reaction rates. The ortho-hydroxyl and acetyl groups of this compound may introduce some steric bulk compared to simpler azides like benzyl azide.
-
Potential for Chelation: The ortho-hydroxyl group in this compound can potentially coordinate with the copper catalyst. This chelation could either enhance the reaction rate by pre-organizing the reactants or hinder it by occupying a coordination site on the copper atom. Further studies are needed to elucidate this effect.
Experimental Protocols: A Framework for Comparative Analysis
To facilitate a direct and objective comparison of different azide reagents, the following standardized experimental protocol for a small-scale CuAAC reaction is provided.
Materials:
-
Azide reagent (e.g., this compound, Benzyl Azide)
-
Alkyne reagent (e.g., Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of tert-butanol and water)
-
Reaction vial
-
Stirring apparatus
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reactant Preparation: In a reaction vial, dissolve the azide (1.0 mmol) and the alkyne (1.0 mmol) in 5 mL of the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in 1 mL of water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol) in 1 mL of water.
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC at regular intervals (e.g., every hour) until the starting materials are consumed.
-
Work-up and Isolation: Once the reaction is complete, quench the reaction by adding 10 mL of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure triazole product.
-
Analysis: Characterize the purified product by NMR and mass spectrometry and determine the final yield.
This standardized protocol can be applied to different azide reagents to generate comparable performance data.
Mandatory Visualization
Experimental Workflow for Comparative Evaluation of Azides in CuAAC Reactions
References
- 1. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Photoaffinity Probes for Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as a powerful technique to elucidate these interactions by covalently capturing binding partners upon photoactivation. This guide provides a comparative analysis of photoaffinity probes, with a focus on aryl azides, exemplified by compounds structurally related to 2-Azido-1-(2-hydroxyphenyl)ethanone, and their alternatives. The objective is to equip researchers with the necessary information to select the most appropriate tool for their cross-reactivity and target identification studies.
Comparison of Photoaffinity Probe Characteristics
The selection of a photoaffinity probe is a critical step that influences the efficiency and specificity of labeling. The three most commonly used classes of photoreactive groups are aryl azides, diazirines, and benzophenones. Each possesses distinct properties that make them suitable for different applications.
| Feature | Aryl Azides | Diazirines | Benzophenones |
| Photoreactive Group | Phenyl azide | Trifluoromethylphenyl diazirine | Benzophenone |
| Reactive Intermediate | Nitrene | Carbene | Triplet diradical |
| Activation Wavelength | 260-365 nm[1] | ~350-380 nm[2][3] | ~350-360 nm[2] |
| Labeling Efficiency | Generally lower (<30%)[1][4] | High, but can be quenched by water[2][5] | Robust and less affected by water[6][7] |
| Selectivity | Can be less selective due to the longer lifetime of the nitrene intermediate[8] | Highly selective due to the short-lived and highly reactive carbene[5][9] | Can be less selective due to longer irradiation times[2] |
| Size | Small and less likely to cause steric hindrance[2] | Small and minimally perturbing[10] | Bulky, which may interfere with binding[2] |
| Stability | Relatively stable in the dark[2] | Generally stable under various conditions[10] | Stable in most organic solvents[2] |
| Key Advantages | Small size, ease of synthesis.[2][5] | High selectivity, activation at longer wavelengths.[5][9] | High labeling efficiency, less sensitive to aqueous environments.[6][7] |
| Key Disadvantages | Lower labeling efficiency, potential for non-specific labeling, activation at potentially damaging shorter wavelengths.[5][8] | Carbene can be quenched by water, potentially lowering yields.[2] | Bulkiness can disrupt ligand-protein interactions, longer irradiation times can cause photodamage.[2] |
Experimental Protocols
A standardized workflow is crucial for obtaining reliable and reproducible results in photoaffinity labeling experiments. The following protocols outline the key steps for a typical cross-reactivity study.
General Photoaffinity Labeling Workflow
This protocol provides a general framework for identifying the binding partners of a photoaffinity probe.
Caption: General workflow for a photoaffinity labeling experiment.
Detailed Steps:
-
Probe Incubation: The biological sample (live cells, cell lysate, or purified proteins) is incubated with the photoaffinity probe in the dark to allow for binding to its target(s).
-
UV Activation: The sample is irradiated with UV light at the appropriate wavelength to activate the photoreactive group, leading to the formation of a highly reactive intermediate that covalently cross-links to interacting proteins.[5]
-
Sample Processing: For live-cell experiments, the cells are lysed following UV irradiation.
-
Enrichment: The probe-protein adducts are enriched from the complex biological mixture. This is often achieved through a reporter tag (e.g., biotin) on the probe that allows for affinity purification (e.g., with streptavidin beads).
-
Analysis: The enriched proteins are typically separated by SDS-PAGE and identified by mass spectrometry-based proteomics.[11]
Competitive Binding Assay for Specificity Assessment
To distinguish specific binding from non-specific interactions, a competition experiment is essential.
Caption: Workflow for a competitive binding assay.
Methodology:
-
Two parallel experiments are performed.
-
In the control group , the sample is incubated with the photoaffinity probe alone.
-
In the competition group , the sample is pre-incubated with an excess of the unlabeled parent compound before the addition of the photoaffinity probe.
-
Both samples are then subjected to UV irradiation and subsequent analysis.
-
Specific binding is identified by a significant reduction in the labeling of a protein in the competition group compared to the control group.
Signaling Pathway and Mechanism of Action
Photoaffinity probes are instrumental in elucidating the mechanism of action of small molecules by identifying their direct binding partners within signaling pathways.
Caption: Identification of a target kinase in a signaling pathway.
This diagram illustrates how photoaffinity labeling can pinpoint a specific protein, in this case, "Kinase A," as the direct target of a probe within a cellular signaling cascade. This information is crucial for understanding the compound's mechanism of action and potential on- and off-target effects.
Conclusion
The choice of a photoaffinity probe is a critical determinant for the success of cross-reactivity and target identification studies. While aryl azides like this compound offer the advantage of a small, minimally perturbing photoreactive group, researchers must consider their potential for lower labeling efficiency and the need for shorter UV wavelengths. In contrast, diazirines provide high selectivity, and benzophenones offer robust labeling, though each has its own set of limitations. By carefully considering the properties of each class of probe and employing rigorous experimental protocols, including competition assays, researchers can confidently identify specific molecular interactions and advance our understanding of drug action and cellular signaling.
References
- 1. Photoaffinity labelling with small molecules [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase-catalyzed crosslinking: A comparison of ATP-crosslinker analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation of a Synthetic Route for 2-Azido-1-(2-hydroxyphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a proposed synthetic route for 2-Azido-1-(2-hydroxyphenyl)ethanone, a potentially valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide offers a detailed, evidence-based proposed synthesis based on established reactions for analogous compounds. It also explores a potential alternative route and discusses the hypothetical biological relevance of the target molecule, providing a framework for its further investigation and application.
Proposed Synthetic Route and Alternatives
A two-step synthesis commencing from the readily available 2'-hydroxyacetophenone is proposed as the primary route. This involves an initial α-bromination followed by a nucleophilic substitution with sodium azide. An alternative pathway involving a diazo transfer reaction is also considered for comparison.
Table 1: Comparison of Synthetic Routes
| Parameter | Proposed Route: Bromination and Azidation | Alternative Route: Diazo Transfer |
| Starting Material | 2'-Hydroxyacetophenone | 2'-Hydroxyacetophenone |
| Key Intermediates | 2-Bromo-2'-hydroxyacetophenone | 2'-Hydroxy-α-diazoacetophenone |
| Reagents | Bromine or KBr/H₂O₂, Sodium Azide | Tosyl azide or other diazo transfer reagent, Base |
| Reported Yields | High (based on analogous reactions) | Variable, can be high |
| Advantages | Utilizes common and well-established reactions. | Avoids the use of a toxic brominating agent. |
| Disadvantages | Involves a potentially hazardous α-bromo ketone intermediate. | Diazo compounds can be explosive and require careful handling. |
Experimental Protocols
Proposed Primary Synthetic Route
This route is presented as a well-reasoned pathway based on established methodologies for similar substrates.
Step 1: Synthesis of 2-Bromo-2'-hydroxyacetophenone (Intermediate)
Method A: Using Bromine in Acetic Acid
To a solution of 2'-hydroxyacetophenone (10 mmol) in acetic acid (20 mL), a solution of bromine (10 mmol) in acetic acid (10 mL) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried to afford 2-bromo-2'-hydroxyacetophenone.
Method B: Using Potassium Bromide and Hydrogen Peroxide
In a round-bottomed flask, 2'-hydroxyacetophenone (10 mmol) and potassium bromide (40 mmol) are dissolved in water (20 mL). To this stirred solution, 30% hydrogen peroxide (4 mmol) is added slowly, followed by a catalytic amount of a Vanadium(V) complex (e.g., 0.01 mmol) and 70% perchloric acid (4 mmol). The reaction is stirred at 0°C and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield the product.
Step 2: Synthesis of this compound (Target Compound)
Based on analogous syntheses of α-azido ketones, the following protocol is proposed:
To a solution of 2-bromo-2'-hydroxyacetophenone (5 mmol) in a suitable solvent such as acetonitrile or acetone (25 mL), sodium azide (15 mmol) is added. The reaction mixture is stirred at room temperature for 3-4 hours or until TLC analysis indicates the complete consumption of the starting material. After the reaction is complete, the mixture is quenched with ice-cold water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is anticipated to be achievable via flash column chromatography on silica gel.
Quantitative Data (Predicted)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) |
| 2-Bromo-2'-hydroxyacetophenone | C₈H₇BrO₂ | 215.04 | >90% |
| This compound | C₈H₇N₃O₂ | 177.16 | 70-80% |
Note: The predicted yields are based on reported yields for the synthesis of analogous compounds such as 2-azido-1-(4-nitrophenyl)ethanone (70% yield from the corresponding bromo-ketone)[1].
Visualizing the Synthetic Workflow
The proposed synthetic pathway can be visualized as a straightforward, two-step process.
References
A Comparative Guide to Solvent Systems for the Synthesis of Azido-Phenyl-Ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of solvent systems for the synthesis of 2-Azido-1-(hydroxyphenyl)ethanone and its analogs. Due to the limited availability of direct comparative studies on 2-Azido-1-(2-hydroxyphenyl)ethanone, this document leverages experimental data from the synthesis of structurally similar compounds to provide insights into solvent efficacy. The information presented is intended to guide researchers in selecting optimal reaction conditions.
Data Presentation: Efficacy of Solvents in the Synthesis of Azido-Phenyl-Ethanone Analogs
The following table summarizes the solvent systems and corresponding yields reported in the synthesis of various azido-phenyl-ethanone derivatives. This data is extracted from published research and offers a baseline for comparison.
| Compound | Solvent System | Reagents | Yield (%) | Reference |
| 2-Azido-1-(4-methylphenyl)ethanone | Acetonitrile | p-toluenesulphonic acid, N-bromosuccinimide, sodium azide | 70% | [1][2] |
| 2-Azido-1-(4-fluorophenyl)ethanone | Acetonitrile | p-toluenesulphonic acid, N-bromosuccinimide, sodium azide | 65% | [3] |
| 2-chloro-1-(3-hydroxyphenyl)ethanone | Methanol and Ethyl acetate/Dichloromethane | 3-hydroxyacetophenone, sulfuryl chloride | 95% | [4] |
Note: The yield for 2-chloro-1-(3-hydroxyphenyl)ethanone is for a chlorination reaction, not an azidation reaction, but is included to show a different solvent system for a related precursor.
Experimental Protocols
Below are detailed methodologies for the synthesis of azido-phenyl-ethanone derivatives as described in the cited literature.
Protocol 1: Synthesis of 2-Azido-1-(4-methylphenyl)ethanone in Acetonitrile [1][2]
-
Dissolution: Dissolve 1-p-Tolylethanone (8.32 mmol, 1.0 equiv.) in 20 ml of acetonitrile in a round bottom flask.
-
Addition of Reagents: To the stirred mixture, add p-toluene sulphonic acid (12.5 mmol, 1.5 equiv.) and N-bromosuccinimide (11.6 mmol, 1.4 equiv.).
-
Reflux: Reflux the mixture for 1 to 1.5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer present.
-
Cooling and Azidation: Cool the reaction mixture to room temperature and add sodium azide (24.9 mmol, 3.0 equiv.). Stir the mixture for an additional 2 to 3 hours.
-
Quenching: Quench the reaction by adding ice-cooled water.
-
Extraction: Extract the reaction mixture with ethyl acetate (2 x 25 ml).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in a vacuum to obtain the crude product.
-
Purification: Purify the crude product by flash silica gel chromatography using an EtOAc/hexane gradient (1/9–3/7 v/v) to afford the crystalline title compound.
Protocol 2: Synthesis of 2-Azido-1-(4-fluorophenyl)ethanone in Acetonitrile [3]
-
Dissolution: Dissolve 1-(4-Fluorophenyl)ethanone (7.239 mmol, 1.0 equiv.) in 18 ml of acetonitrile in a round bottom flask.
-
Addition of Reagents: To the stirred mixture, add p-toluenesulphonic acid (10.858 mmol, 1.5 equiv.) and N-bromosuccinimide (10.134 mmol, 1.4 equiv.).
-
Reflux: Heat the solution to reflux for 1 to 1.5 hours, monitoring for completion by TLC analysis.
-
Cooling and Azidation: Cool the reaction mixture to room temperature and add sodium azide (21.717 mmol, 3.0 equiv.).
-
Stirring: Stir the mixture for an additional 2 to 3 hours.
-
Quenching: Add ice-cooled water to quench the reaction.
-
Extraction: Extract the reaction mixture with diethyl ether (2 × 25 ml).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in a vacuum.
-
Purification: Purify the crude product by flash silica gel chromatography (EtOAc/hexane, 1:9–3:7 v/v) to yield the final product.
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of azido-phenyl-ethanone derivatives.
References
A Comparative Kinetic Analysis of 2-Azido-1-(2-hydroxyphenyl)ethanone Reactions: Cyclization vs. Schmidt Rearrangement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the competing intramolecular reactions of 2-Azido-1-(2-hydroxyphenyl)ethanone. This versatile building block has the potential to undergo thermal cyclization to form heterocyclic structures or an acid-catalyzed Schmidt rearrangement to yield lactams. Understanding the kinetics of these pathways is crucial for controlling reaction outcomes and designing efficient synthetic routes for novel drug candidates and functional materials. This document presents a summary of plausible kinetic data based on related systems, detailed experimental protocols for kinetic analysis, and visual representations of the reaction mechanisms and experimental workflows.
Data Presentation: Comparative Kinetic Parameters
The following table summarizes hypothetical, yet representative, kinetic data for the intramolecular thermal cyclization and acid-catalyzed Schmidt reaction of this compound. This data is compiled based on typical values for similar azide and ketone reactions and serves as a comparative baseline for experimental investigation.
| Reaction Pathway | Rate Constant (k) at 373 K [s⁻¹] | Activation Energy (Ea) [kJ/mol] | Pre-exponential Factor (A) [s⁻¹] |
| Intramolecular Thermal Cyclization | 1.5 x 10⁻⁴ | 120 | 2.1 x 10¹² |
| Intramolecular Schmidt Reaction | 8.0 x 10⁻⁵ | 95 | 5.5 x 10⁹ |
Note: This data is illustrative and intended for comparative purposes. Actual experimental values may vary depending on specific reaction conditions such as solvent, concentration, and catalyst.
Experimental Protocols
Detailed methodologies for conducting kinetic analysis of the intramolecular reactions of this compound are provided below. These protocols are designed to be adaptable to standard laboratory equipment.
Kinetic Analysis using UV-Vis Spectroscopy
This method is suitable for monitoring the disappearance of the starting material, this compound, which possesses a distinct UV-Vis absorption profile due to its aromatic and azide functionalities.
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or dioxane).
-
Determination of λmax: Record the UV-Vis spectrum of the starting material to determine the wavelength of maximum absorbance (λmax).
-
Kinetic Run: a. Place a known volume of the stock solution into a quartz cuvette and equilibrate to the desired reaction temperature in the spectrophotometer's cuvette holder. b. For the Schmidt reaction, inject a pre-determined amount of a strong acid catalyst (e.g., concentrated sulfuric acid) to initiate the reaction. For the thermal cyclization, the reaction starts upon reaching the target temperature. c. Immediately start monitoring the absorbance at λmax at regular time intervals.
-
Data Analysis: a. Plot Absorbance vs. Time. b. Assuming a first-order reaction, plot ln(Absorbance) vs. Time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k). c. Repeat the experiment at different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) using the Arrhenius equation.
Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactant, product(s), and any intermediates.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector and a thermostatted column compartment and autosampler.
-
C18 reverse-phase column.
Procedure:
-
Method Development: Develop an HPLC method capable of separating the starting material, the cyclized product, and the Schmidt rearrangement product. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Reaction Setup: a. In a thermostatted reaction vessel, dissolve a known amount of this compound in a suitable solvent. b. For the Schmidt reaction, add the acid catalyst to start the reaction. For the thermal cyclization, initiate the reaction by heating to the desired temperature.
-
Sample Collection and Analysis: a. At specific time intervals, withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by cooling and/or neutralizing the catalyst. c. Dilute the sample with the mobile phase and inject it into the HPLC system.
-
Data Analysis: a. Generate a calibration curve for the starting material and, if possible, the product(s) using standard solutions of known concentrations. b. From the peak areas obtained from the HPLC chromatograms, calculate the concentration of the reactant and product(s) at each time point. c. Plot Concentration vs. Time to obtain the reaction profile. d. Determine the rate constant (k) by fitting the concentration data to the appropriate integrated rate law. e. Perform the experiment at various temperatures to calculate the Arrhenius parameters.
Mandatory Visualization
Reaction Pathways
The following diagram illustrates the two competing intramolecular reaction pathways of this compound.
Caption: Competing intramolecular reactions of this compound.
Experimental Workflow for Kinetic Analysis
This diagram outlines the general workflow for conducting a kinetic study of the reactions of this compound.
Caption: General workflow for the kinetic analysis of chemical reactions.
A Spectroscopic Comparison: Unveiling the Molecular Evolution of 2-Azido-1-(2-hydroxyphenyl)ethanone from its Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a molecule and its synthetic intermediates is paramount. This guide provides a detailed comparative analysis of the spectroscopic data for 2-Azido-1-(2-hydroxyphenyl)ethanone and its key precursors, 2'-Hydroxyacetophenone and 2-Bromo-1-(2-hydroxyphenyl)ethanone. By presenting experimental data alongside predicted values, this document serves as a valuable resource for the synthesis and characterization of this and similar compounds.
The synthetic journey from a simple substituted acetophenone to a more complex azido derivative involves significant changes in the molecular structure, which are directly reflected in their spectroscopic signatures. This guide will systematically compare the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data for the title compound and its precursors.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a two-step process starting from 2'-Hydroxyacetophenone. The first step involves the bromination of the benzylic carbon to yield 2-Bromo-1-(2-hydroxyphenyl)ethanone. This intermediate is then subjected to nucleophilic substitution with an azide source, such as sodium azide, to afford the final product.
Figure 1: Synthetic pathway for this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. It is important to note that while extensive experimental data is available for the precursors, the data for the final product, this compound, is largely predicted based on the analysis of analogous compounds and established spectroscopic principles.
Infrared (IR) Spectroscopy
Table 1: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | 2'-Hydroxyacetophenone | 2-Bromo-1-(2-hydroxyphenyl)ethanone | This compound (Predicted) |
| O-H (Phenolic) | 3400-3200 (broad) | 3400-3200 (broad) | 3400-3200 (broad) |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 |
| C=O (Ketone) | ~1650 | ~1660 | ~1670 |
| N₃ (Azide) | - | - | ~2100 (strong, sharp) |
| C-Br | - | ~680 | - |
| C-O (Phenolic) | ~1250 | ~1250 | ~1250 |
The most significant change in the IR spectrum upon formation of the final product is the appearance of a strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the azide (N₃) stretching vibration.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 2'-Hydroxyacetophenone | 2-Bromo-1-(2-hydroxyphenyl)ethanone | This compound (Predicted) |
| OH (Phenolic) | ~12.0 (s, 1H) | ~11.8 (s, 1H) | ~11.5 (s, 1H) |
| Ar-H | 7.7-6.8 (m, 4H) | 7.8-6.9 (m, 4H) | 7.9-7.0 (m, 4H) |
| -CH₂- | - | 4.4 (s, 2H) | 4.2 (s, 2H) |
| -CH₃ | 2.6 (s, 3H) | - | - |
In the ¹H NMR spectra, the key transformation is the disappearance of the methyl singlet of 2'-Hydroxyacetophenone and the appearance of a methylene singlet for the brominated and azidated products. The methylene protons adjacent to the azide group in the final product are expected to be slightly upfield compared to those adjacent to the bromine atom in the intermediate.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 2'-Hydroxyacetophenone | 2-Bromo-1-(2-hydroxyphenyl)ethanone | This compound (Predicted) |
| C=O (Ketone) | ~204 | ~196 | ~195 |
| Ar-C (Substituted) | ~162, ~118 | ~161, ~119 | ~160, ~120 |
| Ar-CH | ~136, ~130, ~119, ~118 | ~137, ~131, ~120, ~119 | ~138, ~132, ~121, ~120 |
| -CH₂- | - | ~31 | ~54 |
| -CH₃ | ~26 | - | - |
The ¹³C NMR data clearly shows the conversion of the methyl carbon to a methylene carbon. The chemical shift of the methylene carbon is significantly different for the bromo- and azido- derivatives, providing a clear diagnostic marker for the substitution reaction. The carbon attached to the azide group is expected to be deshielded compared to the one attached to the bromine.
Mass Spectrometry (MS)
Table 4: Comparison of Key Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| 2'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 136 (M⁺), 121 (M-CH₃)⁺, 93, 65 |
| 2-Bromo-1-(2-hydroxyphenyl)ethanone | C₈H₇BrO₂ | 215.04 | 214/216 (M⁺), 121 (M-CH₂Br)⁺, 93, 65 |
| This compound | C₈H₇N₃O₂ | 177.16 | 177 (M⁺), 149 (M-N₂)⁺, 121 (M-CH₂N₃)⁺, 93, 65 |
Mass spectrometry provides definitive evidence for the incorporation of bromine and then the azide group through the observation of the correct molecular ion peaks. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) in the intermediate is a characteristic feature. The fragmentation pattern of the final product is expected to show the loss of nitrogen gas (N₂), a common fragmentation pathway for azides.
Experimental Protocols
Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone
To a solution of 2'-Hydroxyacetophenone (1.36 g, 10 mmol) in glacial acetic acid (20 mL) is added bromine (0.51 mL, 10 mmol) dropwise with stirring at room temperature. The reaction mixture is stirred for 2 hours, during which a precipitate may form. The mixture is then poured into ice-water (100 mL) and the resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-Bromo-1-(2-hydroxyphenyl)ethanone.
Synthesis of this compound
Caution: Sodium azide is toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
To a solution of 2-Bromo-1-(2-hydroxyphenyl)ethanone (2.15 g, 10 mmol) in a mixture of acetone (30 mL) and water (10 mL) is added sodium azide (0.78 g, 12 mmol). The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. Further purification can be achieved by column chromatography on silica gel.
Spectroscopic Analysis
-
Infrared (IR) spectra were recorded on a FT-IR spectrometer using KBr pellets or as a thin film on NaCl plates.
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).
-
Mass spectra were obtained on a mass spectrometer using electrospray ionization (ESI) or electron impact (EI) techniques.
Disclaimer: The spectroscopic data for this compound is predicted based on known chemical shift and fragmentation patterns of similar compounds. Experimental verification is recommended for precise characterization.
Safety Operating Guide
Proper Disposal Procedures for 2-Azido-1-(2-hydroxyphenyl)ethanone: A Comprehensive Guide
For Immediate Reference: Treat 2-Azido-1-(2-hydroxyphenyl)ethanone as a potentially explosive and toxic hazardous waste. Professional disposal is the recommended course of action.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Due to the inherent risks associated with organic azides, adherence to strict safety protocols is paramount.
Core Safety and Handling Principles
Organic azides, including this compound, are energetic compounds that require careful handling to prevent accidental decomposition, which can be explosive. Both organic and inorganic azides can be sensitive to heat and shock, potentially decomposing explosively with minimal energy input[1][2].
Key Hazards:
-
Explosive Potential: Organic azides can be unstable and may decompose violently when subjected to heat, light, friction, or pressure[1][3]. The stability of an organic azide is influenced by its chemical structure, specifically the ratio of carbon to nitrogen atoms[1][3].
-
Toxicity: Azides as a class of compounds possess toxic properties[3]. Exposure to even small amounts of sodium azide can cause a range of symptoms from rapid breathing and headache to more severe outcomes like convulsions and respiratory failure[1][2]. While specific toxicological data for this compound is limited, it should be handled with the assumption of high toxicity.
-
Formation of Highly Explosive Compounds:
-
Heavy Metal Azides: Azides can react with heavy metals such as lead and copper, often found in plumbing, to form extremely explosive and shock-sensitive metal azides[4][5][6]. For this reason, azide-containing solutions must never be disposed of down the drain [4][6].
-
Hydrazoic Acid: Mixing azides with acidic waste can generate hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance[1][3]. Therefore, azide waste streams must be kept separate from acidic wastes [3].
-
Halogenated Solvents: Reactions involving sodium azide and halogenated solvents like methylene chloride or chloroform can form potentially explosive di- and tri-azidomethane[1].
-
Quantitative Safety Data Summary
For safe handling and storage, it is crucial to understand the stability parameters of organic azides. The following table summarizes key stability guidelines.
| Parameter | Guideline | Rationale |
| Carbon to Nitrogen Ratio (C/N) | The number of nitrogen atoms should not exceed the number of carbon atoms.[3] For compounds with a C/N ratio between 1 and 3, they should be stored at -18°C, in the absence of light, and at concentrations not exceeding 1 M.[3] | A higher carbon content relative to nitrogen generally increases the stability of the organic azide. |
| Rule of Six | There should be at least six carbon atoms (or other similarly sized atoms) for each energetic functional group (e.g., azide, nitro). | This provides sufficient "dilution" of the energetic group within the molecule, rendering it relatively safer to handle with appropriate precautions. |
| Storage | Store synthesized azides below room temperature and away from heat, light, pressure, and shock.[1][2] Azide-containing materials should be collected and labeled separately.[3] | Minimizes the risk of accidental decomposition. Prevents dangerous reactions with incompatible materials. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Recommended Disposal Procedure
The most prudent and recommended method for the disposal of this compound is through a licensed hazardous waste management company.
Step-by-Step Protocol for Professional Disposal:
-
Segregation and Labeling:
-
Collect all waste containing this compound in a dedicated, properly sealed, and clearly labeled waste container.
-
The label should explicitly state "Azide Waste" and list all chemical constituents[3].
-
Ensure the container is compatible with the waste and will not be compromised.
-
-
Safe Storage:
-
Contact Environmental Health & Safety (EHS):
Experimental Protocol for In-Lab Deactivation (For Informational Purposes - High Risk)
The following is a general protocol for the chemical deactivation of organic azides. This procedure is hazardous and should only be performed by trained personnel with a thorough understanding of the risks involved and under strict safety supervision.
Principle: Organic azides can be converted to their corresponding amines, which are generally more stable, before disposal. Alternatively, they can be destroyed through reaction with nitrous acid. The latter is described below.
Reaction: 2NaN₃ + 2HNO₂ → 3N₂ + 2NO + 2NaOH[6]
Materials:
-
Waste solution containing this compound (concentration should ideally not exceed 5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Starch-iodide paper
-
Three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet
-
Fume hood
Procedure:
-
Setup:
-
Addition of Sodium Nitrite:
-
While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of azide in the waste (a 40% excess)[6].
-
-
Acidification (CRITICAL STEP):
-
Slowly and carefully , add the 20% sulfuric acid solution dropwise from the dropping funnel until the reaction mixture is acidic to litmus paper[6].
-
CRITICAL SAFETY NOTE: The acid must be added after the sodium nitrite. Reversing this order will lead to the formation of highly toxic and explosive hydrazoic acid (HN₃)[6].
-
-
Verification of Complete Decomposition:
-
Final Disposal:
-
Once the reaction is complete, the resulting solution should be neutralized to a pH between 6 and 9 before being washed down the drain with copious amounts of water, in accordance with local regulations[6].
-
Disclaimer: This in-lab deactivation protocol is provided for informational purposes and highlights a known chemical method. Given the significant risks, the primary recommendation remains to utilize professional hazardous waste disposal services. Always perform a thorough risk assessment before undertaking any chemical procedure.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. thewaite.org [thewaite.org]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. unomaha.edu [unomaha.edu]
- 7. rcrapublic.epa.gov [rcrapublic.epa.gov]
Personal protective equipment for handling 2-Azido-1-(2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 2-Azido-1-(2-hydroxyphenyl)ethanone. The following procedures are designed to ensure the safe execution of experimental work by minimizing risks associated with this energetic and potentially hazardous compound.
Hazard Identification and Classification
Primary Hazards:
-
Explosive Potential: Organic azides can be sensitive to shock, friction, heat, and light, leading to violent decomposition[4].
-
Toxicity: Azido compounds are generally toxic[4]. Ingestion or inhalation can be harmful[3][5].
-
Formation of Hydrazoic Acid: Contact with acids can produce highly toxic and explosive hydrazoic acid[4].
-
Formation of Metal Azides: Contact with certain metals (e.g., copper, lead, brass) can form highly sensitive and explosive metal azides[4].
-
Irritation: The parent molecule suggests a risk of skin, eye, and respiratory irritation[1][2][6].
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory.
| PPE Category | Specification |
| Hand Protection | Double gloving: Nitrile gloves as an outer layer, with Silver Shield® gloves underneath for enhanced protection against toxic compounds[5]. |
| Eye Protection | Chemical splash goggles are required. A face shield should be worn over the goggles, especially when working with larger quantities[7]. |
| Body Protection | A flame-resistant lab coat must be worn. An apron can provide additional protection against splashes[7]. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For emergencies or large-scale work, a NIOSH-approved respirator may be necessary[6][7]. |
| Additional Protection | A blast shield must be positioned between the user and the experimental setup within the fume hood[5]. |
Safe Handling and Operational Plan
Engineering Controls:
-
All work must be performed in a certified chemical fume hood with a face velocity between 80 and 120 feet per minute[7].
-
A blast shield is mandatory for all operations involving this compound[5].
-
Ensure an eyewash station and safety shower are immediately accessible[8].
Step-by-Step Handling Protocol:
-
Preparation:
-
Before starting, review this protocol and the general safety guidelines for handling azido compounds[4][5].
-
Ensure the work area in the fume hood is clean and free of incompatible materials, especially acids and metals[4][5].
-
Use only plastic or ceramic spatulas and scrapers to handle the solid compound[5]. Avoid metal utensils[4].
-
Glassware should be free of scratches and ground glass joints should be avoided if possible to minimize friction[5].
-
-
Weighing and Transfer:
-
Weigh the minimum quantity of the compound required for the experiment.
-
Perform all transfers within the fume hood, behind a blast shield.
-
Avoid any actions that could cause friction or shock, such as scraping vigorously.
-
-
Reaction Setup:
-
If dissolving the compound, add the solvent slowly. Avoid halogenated solvents like dichloromethane or chloroform[4].
-
If heating is required, use a controlled heating mantle and monitor the temperature carefully. Avoid rapid heating.
-
Store the compound below room temperature and away from light when not in use[4].
-
Disposal Plan
Azide-containing waste is considered hazardous and must be disposed of properly. Never dispose of azides down the drain[5].
| Waste Stream | Collection and Labeling | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container. The container should be plastic. | Dispose of through your institution's Environmental Health & Safety (EH&S) office as hazardous waste[5]. |
| Liquid Waste (Organic Solvents) | Collect in a designated, labeled, and sealed waste container. Do not mix with acidic waste. | Dispose of through your institution's EH&S office. |
| Contaminated Materials | Gloves, weighing paper, and other contaminated items should be collected in a separate, sealed bag within the fume hood. | Dispose of as hazardous waste through EH&S. |
Decontamination:
-
Clean any spills immediately with appropriate materials (e.g., absorbent pads for liquids).
-
Decontaminate the work area thoroughly after each use.
-
Wash hands and any exposed skin thoroughly after handling the compound[6][8].
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[6][8]. Seek medical attention[2]. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids[6][8]. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately[2][8]. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water[5][8]. Seek immediate medical attention. |
| Spill | Alert others in the vicinity. If the spill is large or you are not trained to handle it, evacuate the area and contact EH&S. For small spills, use appropriate absorbent material, collect in a sealed container, and dispose of as hazardous waste. |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. utoledo.edu [utoledo.edu]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
